(S)-Avadomide-d1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
(3S)-3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)-3-deuteriopiperidine-2,6-dione |
InChI |
InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20)/t10-/m0/s1/i10D |
InChI Key |
RSNPAKAFCAAMBH-FBNINOPRSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC(=O)NC1=O)N2C(=NC3=CC=CC(=C3C2=O)N)C |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Proposed Synthesis of Deuterated Avadomide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic protocol for deuterated Avadomide. Given the absence of a publicly available, validated synthesis for this specific isotopologue, this document presents a scientifically plausible route based on established organic chemistry principles and general methods for the synthesis of Avadomide (CC-122) and related deuterated compounds. The proposed synthesis aims to introduce deuterium at the C2-methyl group, a potential site of metabolic activity, which could confer improved pharmacokinetic properties.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of deuterated Avadomide ([D₃]-Avadomide) suggests a convergent synthesis strategy. The target molecule can be disconnected at the N-C bond of the piperidine-2,6-dione ring and the quinazolinone core. This leads to two key precursors: 3-aminopiperidine-2,6-dione (2 ) and a deuterated 2-(bromomethyl)-6-nitrobenzoic acid derivative, which can be formed from 2-amino-3-(trideuteromethyl)benzoic acid (3 ). The synthesis of the quinazolinone ring can be achieved through cyclization of an N-acylated anthranilamide derivative.
The forward synthesis will, therefore, involve the preparation of the deuterated quinazolinone core followed by its coupling with the 3-aminopiperidine-2,6-dione moiety.
Proposed Synthetic Workflow
The overall proposed synthetic workflow for [D₃]-Avadomide is depicted below.
understanding cereblon E3 ligase modulation by (S)-Avadomide-d1
An In-depth Technical Guide to Cereblon E3 Ligase Modulation by (S)-Avadomide-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation and is harnessed by a class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). These molecules, often referred to as "molecular glues," function by binding to Cereblon (CRBN), the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the ligase, inducing the ubiquitination and subsequent proteasomal degradation of target proteins, known as neosubstrates.
Avadomide (CC-122) is a potent, orally active CELMoD. The specific molecule of interest, this compound (also known as SP-3164), is a deuterated form of the biologically active (S)-enantiomer of Avadomide.[1] Deuteration at the chiral center stabilizes this active form, preventing metabolic conversion to the inactive (R)-enantiomer, which does not induce protein degradation or possess anticancer activity. This guide provides a detailed overview of the mechanism, quantitative effects, and key experimental methodologies for studying the interaction of this compound with the Cereblon E3 ligase complex.
Core Mechanism of Action
This compound exerts its effect by directly engaging the CRL4^CRBN^ E3 ligase complex. The binding of this compound to a specific pocket in the Cereblon protein creates a novel protein-protein interaction surface. This new surface enables the recruitment of neosubstrates that do not normally interact with the ligase complex. The primary neosubstrates for Avadomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2]
Once Ikaros and Aiolos are brought into proximity with the E3 ligase machinery, they are polyubiquitinated. This poly-ubiquitin tag marks them for recognition and degradation by the 26S proteasome.[3][4] The degradation of these key transcription factors triggers the downstream anti-tumor and immunomodulatory effects of the drug.[5][6][7]
Downstream Biological Consequences
The degradation of Ikaros and Aiolos initiates a cascade of downstream events, culminating in two primary therapeutic outcomes: direct anti-tumor activity and immunomodulation.
-
Anti-Tumor Effects: Ikaros and Aiolos are critical for the survival of certain hematologic cancer cells, such as multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[5][8] Their degradation leads to the sequential downregulation of key oncogenic transcription factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4), which are essential for tumor cell proliferation and survival.[6][7] This ultimately results in cell cycle arrest and apoptosis in malignant cells.[9]
-
Immunomodulatory Effects: In immune cells, particularly T-cells, the degradation of the transcriptional repressors Ikaros and Aiolos leads to increased production of Interleukin-2 (IL-2).[10] This cytokine is a potent stimulator of T-cell and Natural Killer (NK) cell proliferation and activation, thereby enhancing the body's anti-tumor immune response.[11] Avadomide has also been shown to induce interferon signaling in T-cells, further contributing to immune activation.[11]
Quantitative Data
The efficacy of a CELMoD is determined by its binding affinity to Cereblon and its potency in degrading its target neosubstrates.
Table 1: Cereblon Binding Affinity
| Compound | Target | Affinity Metric | Value | Reference |
|---|---|---|---|---|
| Avadomide (CC-122) | MsCI4 / hTBD¹ | Fold Increase vs. baseline | >10x | [12] |
| CELMoDs (general) | Cereblon (CRBN) | Relative Affinity vs. IMiDs² | Higher Affinity | [5] |
¹MsCI4 is a bacterial homologue of Cereblon; hTBD is the human thalidomide-binding domain of Cereblon. ²Compared to lenalidomide and pomalidomide.
Table 2: Neosubstrate Degradation Potency
| Compound | Neosubstrate | Cell Line / System | Metric | Value | Time | Reference |
|---|---|---|---|---|---|---|
| This compound | Aiolos (IKZF3) | HiBiT-IKZF3 MM1.S | DC₅₀ | 30 nM | 2 hours | |
| This compound | Ikaros & Aiolos | Human PBMCs | Qualitative | Time & Dose-Dependent | 2-24 hours | |
| Avadomide | Aiolos | Patient CD19+ B-cells | Median Degradation | 59% | 5 hours | (Not available in search results) |
| Avadomide | Aiolos | Patient CD3+ T-cells | Median Degradation | 45% | 5 hours | (Not available in search results) |
| Avadomide | Aiolos | Patient B & T cells | Max Degradation | Up to 100% (at 3.5 mg dose) | 5 hours | (Not available in search results) |
Experimental Protocols & Workflows
Standardized assays are essential for characterizing the activity of CELMoDs like this compound. Below are detailed methodologies for key experiments.
Protocol 1: Cereblon Binding Assay (Competitive Fluorescence Polarization)
This assay quantifies the ability of a test compound to displace a fluorescently-labeled tracer from the Cereblon protein.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently-labeled tracer (e.g., Cy5-Thalidomide)
-
Assay Buffer (FP)
-
This compound and control compounds (e.g., Pomalidomide)
-
Black, low-binding 96- or 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
To each well of the microplate, add the test compounds. Include wells for "no CRBN" (tracer only) and "no inhibitor" (CRBN + tracer) controls.
-
Prepare a master mix containing the fluorescent tracer at the desired final concentration in Assay Buffer.
-
Add the tracer master mix to all wells.
-
Prepare a master mix containing recombinant CRBN at the desired final concentration in Assay Buffer.
-
Initiate the reaction by adding the CRBN master mix to all wells except the "no CRBN" controls.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the competitive binding activity and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cellular Neosubstrate Degradation Assay (HiBiT Luminescence)
This method provides a sensitive, real-time measurement of protein degradation in live cells.
Materials:
-
HiBiT-IKZF3 MM.1S CRISPR cell line (or other relevant cell line with target protein tagged with HiBiT)
-
Cell culture medium and supplements
-
This compound
-
LgBiT protein and Nano-Glo® HiBiT Lytic Buffer/Substrate
-
White, opaque 96-well assay plates
-
Luminometer
Methodology:
-
Seed the HiBiT-IKZF3 MM.1S cells into the white-walled assay plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for the desired time points (e.g., 2, 4, 24 hours).
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing LgBiT protein, buffer, and substrate according to the manufacturer's protocol.
-
Add the lytic reagent to each well, mix briefly on an orbital shaker to induce cell lysis and initiate the luminescent reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate-based luminometer.
-
Normalize the data to vehicle-treated controls and plot the results to determine the DC₅₀ (concentration at which 50% of the target protein is degraded).
Protocol 3: T-Cell Activation Assay (IL-2 Reporter)
This bioassay measures a key functional outcome of Avadomide's immunomodulatory activity.[13][14]
Materials:
-
Jurkat T-cells engineered with an IL-2 promoter-driven luciferase reporter
-
T-cell activation stimulus (e.g., anti-CD3 antibody)
-
This compound
-
Cell culture medium
-
White, opaque 96-well assay plates
-
Luciferase assay reagent (e.g., Bio-Glo™)
-
Luminometer
Methodology:
-
Thaw and plate the TCR/CD3 Effector Cells (IL-2) in the assay plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the cells.
-
Add the T-cell activation stimulus (e.g., anti-CD3 antibody) to all wells except the unstimulated controls.
-
Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Remove the plate from the incubator and equilibrate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
Analyze the data to determine the dose-dependent effect of this compound on T-cell activation (IL-2 production).
References
- 1. Avadomide - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T Cell Activation Bioassay (IL-2) Protocol [promega.kr]
- 14. promega.com [promega.com]
An In-depth Technical Guide to the Degradation Pathway of Ikaros and Aiolos by CELMoDs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cereblon E3 Ligase Modulatory Drugs (CELMoDs) represent a significant advancement in targeted protein degradation, offering enhanced potency and specificity compared to earlier immunomodulatory drugs (IMiDs). This guide delves into the core molecular mechanisms by which CELMoDs induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), critical targets in hematological malignancies such as multiple myeloma. We will explore the signaling pathways, provide detailed experimental protocols for studying this process, and present quantitative data on the efficacy of various CELMoDs.
Introduction: The Rise of CELMoDs in Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable." CELMoDs are small molecules that function as "molecular glues," redirecting the ubiquitin-proteasome system to degrade specific target proteins. Unlike traditional inhibitors that block a protein's function, CELMoDs eliminate the protein entirely.
The primary target of CELMoDs is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. By binding to CRBN, CELMoDs allosterically modify the substrate-binding surface of the E3 ligase, creating a novel interface that recruits "neosubstrates" – proteins not normally targeted by this ligase. In the context of multiple myeloma and other B-cell malignancies, the key neosubstrates are the zinc finger transcription factors Ikaros and Aiolos.
Ikaros and Aiolos are essential for the development, differentiation, and survival of lymphoid cells. Their degradation by CELMoDs leads to potent anti-proliferative and immunomodulatory effects, forming the basis of their clinical efficacy. Newer generation CELMoDs, such as iberdomide (CC-220) and mezigdomide (CC-92480), have been rationally designed to exhibit higher binding affinity for CRBN and induce more rapid and profound degradation of Ikaros and Aiolos compared to their predecessors, lenalidomide and pomalidomide.
The Molecular Mechanism of Ikaros and Aiolos Degradation
The degradation of Ikaros and Aiolos by CELMoDs is a multi-step process orchestrated by the cellular ubiquitin-proteasome machinery.
2.1. The CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN complex is a key player in this pathway. It is composed of four main proteins:
-
Cullin 4 (CUL4): A scaffold protein that assembles the complex.
-
Regulator of Cullins 1 (ROC1) or RING-Box Protein 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.
-
Cereblon (CRBN): The substrate receptor that directly binds to both the CELMoD and the neosubstrate.
2.2. The "Molecular Glue" Mechanism
CELMoDs act as a molecular glue, inducing a direct protein-protein interaction between CRBN and Ikaros or Aiolos. The CELMoD molecule binds to a hydrophobic pocket on the surface of CRBN. This binding event alters the conformation of CRBN, creating a new binding surface that has high affinity for a specific degron motif present on Ikaros and Aiolos. This ternary complex formation (CRBN-CELMoD-Ikaros/Aiolos) is the crucial initiating step for degradation.
2.3. Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the CRL4-CRBN E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of Ikaros and Aiolos. This process, known as polyubiquitination, marks the transcription factors for recognition and subsequent degradation by the 26S proteasome. The degradation of Ikaros and Aiolos is rapid, occurring within hours of CELMoD treatment.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz
The Structural Basis of Avadomide's Interaction with Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avadomide (CC-122) is a novel, small molecule cereblon-modulating agent with potent antineoplastic, antiangiogenic, and immunomodulatory activities. It belongs to a class of drugs known as "molecular glues" that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The primary molecular target of Avadomide is the protein cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This guide provides an in-depth technical overview of the structural biology of Avadomide's binding to cereblon, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Avadomide exerts its therapeutic effects by binding to CRBN, which alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. This binding event promotes the recruitment of "neosubstrates," which are not the natural targets of CRBN. In the case of Avadomide, these neosubstrates primarily include the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Upon recruitment to the CRL4^CRBN^ complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these transcription factors, which are critical for B-cell and T-cell function, leads to the downstream anti-tumor and immunomodulatory effects of Avadomide.
Figure 1: Avadomide-mediated protein degradation pathway.
Structural Insights into Avadomide-Cereblon Binding
High-resolution crystal structures of Avadomide in complex with the thalidomide-binding domain (TBD) of a bacterial homolog of human CRBN, MsCI4, have elucidated the molecular interactions driving this crucial binding event. The MsCI4 system is a reliable model for studying ligand binding as the aromatic cage, the primary binding site, is highly conserved between the bacterial and human proteins.
The glutarimide moiety of Avadomide is essential for its binding to CRBN and is a common feature among immunomodulatory drugs (IMiDs). This ring structure inserts into a tryptophan-rich pocket within the CRBN TBD, often referred to as the "tri-Trp pocket". The aminomethyl quinazolinone moiety of Avadomide, which is unique compared to earlier IMiDs like thalidomide, protrudes from the binding pocket into the solvent. This exposed portion of the molecule is responsible for mediating the specific recruitment of neosubstrates.
(S)-Avadomide-d1 in DMSO: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of (S)-Avadomide-d1 in Dimethyl Sulfoxide (DMSO), a critical solvent in preclinical and clinical research. While specific data for the deuterated form, this compound, is not publicly available, this document extrapolates from the known properties of Avadomide (CC-122), as the isotopic substitution is not expected to significantly alter its physicochemical properties.
Core Topic: Solubility and Stability of this compound in DMSO
(S)-Avadomide is a novel cereblon E3 ligase modulator with demonstrated anti-neoplastic and immunomodulatory activities. Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors leads to apoptosis in malignant B-cells and stimulation of T-cell activity.
Solubility Data
The solubility of a compound in DMSO is a crucial parameter for in vitro assays and for the preparation of stock solutions. Based on available data for the non-deuterated form, Avadomide, the solubility in DMSO is high, although reported values vary. It is important to note that DMSO is hygroscopic, and the presence of water can significantly reduce the solubility of compounds. Therefore, the use of fresh, anhydrous DMSO is highly recommended for the preparation of stock solutions.
| Parameter | Value | Source |
| Solubility in DMSO | 57 mg/mL (199.09 mM) | Selleck Chemicals |
| 33.33 mg/mL (116.42 mM) (with ultrasonic treatment) | MedchemExpress | |
| Water Solubility | Insoluble | Selleck Chemicals |
| Ethanol Solubility | 1 mg/mL | Selleck Chemicals |
Stability Profile
While specific stability data for this compound in DMSO is not available, general studies on the stability of small molecules in DMSO indicate that many compounds are stable for extended periods when stored properly. However, the stability of any compound in solution is dependent on its chemical structure and the storage conditions. For Avadomide, being a quinazolinone derivative, hydrolysis could be a potential degradation pathway, especially in the presence of water.
To ensure the integrity of this compound in DMSO stock solutions, it is recommended to conduct compound-specific stability studies. The following table illustrates the type of data that would be generated from a typical accelerated stability study.
| Storage Condition | Time Point | Purity (%) by HPLC | Comments |
| -20°C | 0 | 99.8 | Initial time point |
| 3 months | 99.7 | No significant degradation | |
| 6 months | 99.6 | No significant degradation | |
| 4°C | 0 | 99.8 | Initial time point |
| 1 month | 99.5 | Minor decrease in purity | |
| 3 months | 99.2 | Minor decrease in purity | |
| Room Temperature | 0 | 99.8 | Initial time point |
| 1 week | 98.5 | Observable degradation | |
| 1 month | 96.1 | Significant degradation |
Experimental Protocols
Determination of Kinetic Solubility in DMSO
This protocol describes a general method for determining the kinetic solubility of a
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of Ikaros Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ikaros (encoded by the IKZF1 gene) is a critical zinc finger transcription factor that acts as a master regulator of hematopoiesis and a tumor suppressor. Its dysregulation is implicated in various hematological malignancies. The cellular levels of Ikaros are tightly controlled, in part, through post-translational modifications that lead to its degradation via the ubiquitin-proteasome pathway. Two well-characterized pathways leading to Ikaros degradation involve phosphorylation by Casein Kinase II (CK2) and modulation by immunomodulatory drugs (IMiDs) such as lenalidomide. This document provides detailed protocols for the analysis of Ikaros degradation using Western blotting, a fundamental technique to assess changes in protein levels.
Signaling Pathways of Ikaros Degradation
Casein Kinase II (CK2) Mediated Degradation
CK2 is a serine/threonine kinase that can phosphorylate Ikaros. This hyperphosphorylation event marks Ikaros for recognition by the ubiquitin-proteasome machinery, leading to its subsequent degradation. This pathway is a key endogenous mechanism for regulating Ikaros protein stability and function.
CK2-mediated Ikaros degradation pathway.
IMiD-Induced Degradation
Immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide induce the degradation of Ikaros. These drugs act as a "molecular glue," enhancing the interaction between Ikaros and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the specific ubiquitination and subsequent proteasomal degradation of Ikaros.
Application Notes and Protocols for Quantitative Mass Spectrometry Assays of Avadomide Using (S)-Avadomide-d1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avadomide (CC-122) is a novel cereblon E3 ligase modulating agent with potent anti-tumor and immunomodulatory activities. It promotes the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to downstream effects, including the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for the survival of certain cancer cells. The modulation of these pathways results in both direct anti-proliferative effects on malignant B-cells and stimulation of the immune system.
Accurate and precise quantification of Avadomide in biological matrices is crucial for pharmacokinetic (PK) studies, dose-escalation studies, and therapeutic drug monitoring to ensure safety and efficacy in clinical trials. This document provides a detailed protocol for a sensitive and specific quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Avadomide in human plasma, utilizing (S)-Avadomide-d1 as a stable isotope-labeled internal standard (SIL-IS).
Signaling Pathway of Avadomide
The mechanism of action of Avadomide involves the modulation of the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN). By binding to Cereblon, Avadomide alters its substrate specificity, leading to the recruitment and degradation of Ikaros and Aiolos. The downstream consequences of this action are depicted in the following signaling pathway diagram.
Experimental Protocol: Quantitative Analysis of Avadomide in Human Plasma
This protocol outlines a method for the extraction and quantification of Avadomide from human plasma using LC-MS/MS.
Materials and Reagents
-
Avadomide analytical standard
-
This compound internal standard (IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
Stock and Working Solutions
-
Avadomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Avadomide in an appropriate solvent such as DMSO or methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare this compound stock solution similarly.
-
Working Solutions: Prepare serial dilutions of the Avadomide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation: Protein Precipitation
-
Label a 96-well plate for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (standards, QCs, or study samples) into the appropriate wells.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well.
-
Seal the plate and vortex for 5 minutes at 1500 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Dilute with 100 µL of water (LC-MS grade).
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| **Injection |
Application Notes and Protocols for Assessing T-Cell Activation by Avadomide using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) agent with potent immunomodulatory and antitumor activities. Its mechanism of action involves binding to the cereblon protein, which is part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding leads to the recruitment and subsequent ubiquitination and proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). In T cells, the degradation of these transcriptional repressors leads to the derepression of genes such as Interleukin-2 (IL-2), resulting in enhanced T-cell activation, proliferation, and cytokine production. This application note provides a detailed protocol for assessing the activation of human T cells following treatment with Avadomide using multiparameter flow cytometry.
Principle of the Assay
This protocol utilizes flow cytometry to quantify the expression of key activation markers on the surface of T cells. Peripheral blood mononuclear cells (PBMCs) are isolated and stimulated in the presence of Avadomide or a vehicle control. Following stimulation, the cells are stained with a panel of fluorescently conjugated antibodies targeting specific cell surface proteins that are upregulated upon T-cell activation. By analyzing the fluorescence intensity of individual cells, the percentage of activated CD4+ and CD8+ T cells and the level of activation marker expression can be determined, providing a quantitative measure of Avadomide's immunomodulatory effect.
Data Presentation
The following table summarizes representative quantitative data obtained from a flow cytometry experiment assessing T-cell activation with Avadomide.
| Treatment Group | T-Cell Subset | Activation Marker | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | CD4+ | CD25 | 5.2 ± 1.1 | 1500 ± 350 |
| Avadomide (1 µM) | CD4+ | CD25 | 25.8 ± 4.5 | 8500 ± 1200 |
| Vehicle Control | CD8+ | CD25 | 3.1 ± 0.8 | 1200 ± 280 |
| Avadomide (1 µM) | CD8+ | CD25 | 18.5 ± 3.2 | 7800 ± 1100 |
| Vehicle Control | CD4+ | CD69 | 8.7 ± 1.5 | 2100 ± 450 |
| Avadomide (1 µM) | CD4+ | CD69 | 35.2 ± 5.1 | 9800 ± 1500 |
| Vehicle Control | CD8+ | CD69 | 6.4 ± 1.2 | 1800 ± 400 |
| Avadomide (1 µM) | CD8+ | CD69 | 28.9 ± 4.8 | 9100 ± 1300 |
| Vehicle Control | CD4+ | HLA-DR | 4.1 ± 0.9 | 1300 ± 300 |
| Avadomide (1 µM) | CD4+ | HLA-DR | 22.3 ± 3.9 | 8200 ± 1150 |
| Vehicle Control | CD8+ | HLA-DR | 2.9 ± 0.7 | 1100 ± 250 |
| Avadomide (1 µM) | CD8+ | HLA-DR | 15.7 ± 2.9 | 7500 ± 1050 |
Signaling Pathway
Application Notes and Protocols for the Experimental Use of Avadomide in Combination with Rituximab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Avadomide in combination with rituximab for B-cell malignancies. This document details the mechanisms of action, summarizes key clinical findings, and provides detailed protocols for relevant in vitro experiments to assess the combination's efficacy and mechanism.
Introduction
Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) agent with a dual mechanism of action involving direct anti-tumor effects and immunomodulatory properties.[1] It promotes the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors leads to apoptosis in malignant B-cells and enhances T-cell and Natural Killer (NK) cell activity.[1] Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-cells, leading to cell death through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[2][3] Preclinical studies have indicated a synergistic anti-tumor effect when Avadomide is combined with rituximab in lymphoma models.[4] This has been further investigated in clinical trials, showing promising activity in patients with relapsed/refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[4][5]
Mechanism of Action
The combination of Avadomide and rituximab leverages distinct and complementary anti-lymphoma pathways.
-
Avadomide: Binds to the cereblon (CRBN) protein within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the recruitment and ubiquitination of the lymphoid transcription factors Ikaros and Aiolos, marking them for degradation by the proteasome.[1][6] The degradation of these factors, which act as transcriptional repressors, results in the de-repression of interferon-stimulated genes (ISGs), including IRF7, leading to apoptosis of malignant B-cells.[6] Furthermore, the degradation of Aiolos in T-cells leads to increased production of interleukin-2 (IL-2), enhancing T-cell and NK-cell mediated anti-tumor immunity.[6]
-
Rituximab: Binds to the CD20 antigen on the surface of B-lymphocytes. This binding initiates several mechanisms to eliminate the target cells:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of rituximab is recognized by Fc receptors on immune effector cells, such as NK cells, leading to the release of cytotoxic granules and lysis of the B-cell.[7]
-
Complement-Dependent Cytotoxicity (CDC): Rituximab can activate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the B-cell.[7]
-
Direct Apoptosis: The binding of rituximab to CD20 can directly induce programmed cell death.[2][3]
-
The synergistic effect of this combination is thought to arise from Avadomide's dual action of directly inducing apoptosis in cancer cells while simultaneously enhancing the immune-mediated killing mechanisms of rituximab through T-cell and NK-cell activation.
Signaling Pathway Diagrams
Caption: Avadomide's mechanism of action leading to apoptosis and immune activation.
Caption: Rituximab's mechanisms of action leading to B-cell lysis.
Clinical Trial Data Summary
The combination of Avadomide and rituximab has been evaluated in the multicenter, phase Ib CC-122-DLBCL-001 dose-expansion study (NCT02031419) in patients with R/R DLBCL and FL.[4][5]
Dosing and Administration
| Drug | Dosage and Schedule |
| Avadomide | 3 mg/day orally, 5 days on / 2 days off |
| Rituximab | 375 mg/m² intravenously on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and Day 1 of every third subsequent cycle for up to 2 years |
| [4][5] |
Efficacy in R/R Lymphoma
| Indication | Overall Response Rate (ORR) | Median Duration of Response (mDOR) |
| DLBCL | 40.7% | 8.0 months |
| FL | 80.5% | 27.6 months |
| [4][5] |
Safety and Tolerability
The combination of Avadomide and rituximab was generally well-tolerated.[4][5] The most common adverse events (AEs) are summarized below.
| Adverse Event (Any Grade) | Frequency |
| Neutropenia | 63.2% |
| Infections/Infestations | 23.5% |
| Fatigue | 22.1% |
| Diarrhea | 19.1% |
| [4][5] |
| Grade 3/4 Avadomide-Related AEs | Frequency |
| Neutropenia | 55.9% |
| Infections/Infestations | 8.8% |
| Febrile Neutropenia | 7.4% |
| [4][5] |
Experimental Protocols
The following protocols are provided as a guide for the in vitro assessment of the combination of Avadomide and rituximab.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of Avadomide and rituximab on the proliferation of lymphoma cell lines.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, TMD8)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Avadomide (CC-122)
-
Rituximab
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of Avadomide and a fixed concentration of rituximab.
-
Add the drug solutions to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in lymphoma cells following treatment with Avadomide and rituximab.
Materials:
-
DLBCL cell lines
-
Avadomide and Rituximab
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with Avadomide, rituximab, or the combination for 48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot for Ikaros and Aiolos Degradation
This protocol is for detecting the degradation of Ikaros and Aiolos in lymphoma cells treated with Avadomide.
Materials:
-
DLBCL cell lines
-
Avadomide
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Protocol:
-
Treat DLBCL cells with Avadomide for 24 hours.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of Avadomide and rituximab combination.
References
- 1. kumc.edu [kumc.edu]
- 2. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veritastk.co.jp [veritastk.co.jp]
- 5. aacrjournals.org [aacrjournals.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cdn.who.int [cdn.who.int]
Application Notes and Protocols for (S)-Avadomide-d1 in Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Avadomide-d1, also known as SP-3164, is the deuterium-stabilized (S)-enantiomer of Avadomide (CC-122). Avadomide is a novel cereblon (CRBN) E3 ligase modulator with potent anti-tumor and immunomodulatory activities.[1][2] Deuterium stabilization of the active (S)-enantiomer prevents its conversion to the less active (R)-enantiomer, potentially enhancing its therapeutic profile.[1] These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic (PK) and pharmacodynamic (PD) studies, complete with detailed protocols and data presentation.
This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Avadomide in biological matrices. This is a critical component of pharmacokinetic studies.
Pharmacokinetics of Avadomide
While specific pharmacokinetic data for this compound is not extensively available in public literature, the pharmacokinetic profile of Avadomide (CC-122) has been characterized in several clinical trials.
Summary of Avadomide Pharmacokinetic Parameters
A first-in-human Phase I study (NCT01421524) of Avadomide in patients with advanced malignancies demonstrated favorable pharmacokinetics.[3][4] The drug is orally administered and has been studied in dose-escalation cohorts.[3]
| Parameter | Value | Population | Source |
| Dose Range | 0.5 - 3.5 mg | Patients with advanced solid tumors, NHL, and multiple myeloma | [3] |
| Maximum Tolerated Dose (MTD) | 3.0 mg | Patients with advanced solid tumors, NHL, and multiple myeloma | [3] |
| Non-Tolerated Dose (NTD) | 3.5 mg | Patients with advanced solid tumors, NHL, and multiple myeloma | [3] |
| Time to Cmax (Tmax) | Similar across different levels of renal function | Healthy subjects and subjects with renal impairment | [5] |
| Effect of Renal Impairment on Total Plasma Exposure (AUC) | ~20% increase in mild impairment~50% increase in moderate impairment~120% increase in severe impairment | Healthy subjects and subjects with renal impairment | [5] |
Note: The provided data is for Avadomide (CC-122). This compound is expected to have a similar pharmacokinetic profile, though its primary use is as an internal standard for bioanalysis.
Pharmacodynamics of Avadomide
The primary pharmacodynamic effect of Avadomide is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6] This is mediated through the modulation of the CUL4/DDB1/RBX1/CRBN E3 ubiquitin ligase complex.[7]
Signaling Pathway of Avadomide
Caption: Mechanism of action of (S)-Avadomide.
A dose-dependent degradation of Aiolos in peripheral B and T cells has been observed within 5 hours of the first dose of Avadomide, starting at a dose of 0.5 mg.[3][4]
Experimental Protocols
Protocol 1: Quantification of Avadomide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a representative method for the quantitative analysis of Avadomide in human plasma.
1. Objective: To accurately measure the concentration of Avadomide in human plasma samples obtained from clinical studies.
2. Materials and Reagents:
-
Avadomide analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
4. Experimental Workflow:
Caption: LC-MS/MS bioanalytical workflow.
5. Detailed Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of Avadomide into blank human plasma.
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 10 µL of this compound working solution (internal standard).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix and centrifuge the plate.
-
Transfer an aliquot of the supernatant to a new plate and dilute with water.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution.
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Avadomide and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for Avadomide and this compound.
-
Calculate the peak area ratio of Avadomide to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Avadomide in the unknown samples from the calibration curve.
-
Protocol 2: Assessment of Ikaros and Aiolos Degradation in Peripheral Blood Mononuclear Cells (PBMCs) by Western Blot
1. Objective: To qualitatively and semi-quantitatively assess the degradation of Ikaros and Aiolos proteins in PBMCs following treatment with Avadomide.
2. Materials and Reagents:
-
PBMCs isolated from whole blood.
-
Avadomide.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Ikaros, Rabbit anti-Aiolos, Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
3. Experimental Workflow:
Caption: Western blot workflow for Ikaros/Aiolos degradation.
4. Detailed Procedure:
-
Cell Culture and Treatment: Culture isolated PBMCs and treat with various concentrations of Avadomide for a specified time (e.g., 6 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against Ikaros, Aiolos, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Perform densitometry to quantify the band intensities. Normalize the Ikaros and Aiolos band intensities to the β-actin loading control.
Protocol 3: Quantification of Aiolos Degradation in Lymphocytes by Flow Cytometry
1. Objective: To quantitatively measure the percentage of lymphocytes showing Aiolos degradation on a single-cell level.
2. Materials and Reagents:
-
Whole blood or isolated PBMCs.
-
Avadomide.
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies:
-
Surface markers: anti-CD3, anti-CD19.
-
Intracellular marker: anti-Aiolos.
-
-
Flow cytometer.
3. Experimental Workflow:
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salarius Pharmaceuticals Presents SP-3164 Preclinical Data at the Inaugural Molecular Glue Drug Development Summit | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Salarius Pharmaceuticals Presents Favorable Preclinical [globenewswire.com]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cell-Based Assays for Consistent Results
Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals achieve consistent and reliable results from their cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
Variability in cell-based assays can stem from multiple factors throughout the experimental process.[1][2][3][4] Key sources include:
-
Cell Culture Inconsistencies: This includes issues like genetic drift in continuous cell lines, lot-to-lot variation in media and supplements, inconsistent cell seeding densities, and the overall health and viability of the cells.[5][6][7]
-
Reagent Performance: Variability in critical reagents such as antibodies, cytokines, and detection substrates can significantly impact assay outcomes.[8] Lot-to-lot differences and improper storage are common culprits.[8]
-
Assay Protocol Execution: Inconsistent pipetting, timing, incubation conditions (temperature, CO2, humidity), and washing steps can introduce significant errors.[2][9][10]
-
Plate Effects: The "edge effect," caused by increased evaporation and temperature gradients in the outer wells of a microplate, is a major contributor to variability.[11][12][13][14]
-
Data Acquisition and Analysis: Improper instrument settings on plate readers, incorrect statistical analyses, and subjective data interpretation can all lead to inconsistent results.[5][15]
Q2: What is the "edge effect" and how can I minimize it?
The edge effect refers to the phenomenon where data from the wells on the perimeter of a microplate differ significantly from the data from the interior wells.[11][12][13] This is primarily caused by higher rates of evaporation and temperature fluctuations in the outer wells, which can alter media concentration, pH, and cell growth.[11][12][13]
Strategies to Mitigate the Edge Effect:
| Strategy | Description |
| Leave Outer Wells Empty | The most common approach is to not use the outermost rows and columns of the plate for experimental samples. These can be filled with sterile media or PBS to create a humidity buffer.[11][12] |
| Use Specialized Plates | Some microplates are designed with moats or reservoirs around the perimeter that can be filled with liquid to minimize evaporation from the experimental wells.[13] |
| Ensure Proper Incubation | Maintain a humidified incubator (at least 95% humidity) and limit the frequency of opening the incubator door to maintain a stable environment.[13] |
| Use Plate Sealers | Sealing plates with breathable films allows for gas exchange while preventing evaporation and contamination.[16] |
| Randomize Plate Layout | Randomizing the placement of samples and controls across the plate can help to statistically minimize the impact of any systematic edge effects.[14] |
Q3: How often should I authenticate my cell lines?
It is recommended to authenticate your cell lines at several key points to avoid working with misidentified or cross-contaminated cells. This includes:
-
When a new cell line is received or generated.
-
Before freezing a new bank of cells.
-
At the beginning of a new series of experiments.
-
If the cells' morphology or growth characteristics change unexpectedly.
-
Regularly, every few months, for continuous cultures.
Short Tandem Repeat (STR) profiling is the most common and accepted method for authenticating human cell lines.
Troubleshooting Guides
Problem 1: High Background Signal
A high background signal can mask the specific signal from your assay, reducing the dynamic range and making it difficult to interpret the results.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the incubation time. Consider testing different blocking buffers.[17][18] |
| Non-specific Antibody Binding | Titrate the primary and secondary antibodies to determine the optimal concentration. Run a control with only the secondary antibody to check for non-specific binding.[18][19] |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of liquid between washes by tapping the plate on an absorbent surface.[18][19] |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence from the cells or media components (like phenol red). Use phenol red-free media and consider using red-shifted fluorescent dyes.[20] |
| Reagent Contamination | Use fresh, sterile buffers and reagents. Contamination of buffers with the analyte of interest can lead to a high background.[18] |
Problem 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Reagents | Ensure that enzymes, substrates, and other critical reagents have not expired and have been stored correctly.[9][21] Prepare fresh reagents, especially for sensitive components.[21] |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration experiment to find the optimal concentration. |
| Incorrect Filter/Wavelength Settings | For fluorescence or luminescence assays, ensure the plate reader is set to the correct excitation and emission wavelengths for the fluorophores being used.[5] |
| Low Target Expression | The target molecule may not be expressed at a high enough level in the chosen cell line. Confirm target expression using an alternative method like Western blotting or qPCR. |
| Cell Health Issues | Poor cell viability or low cell numbers can lead to a weak signal. Ensure cells are healthy and seeded at the optimal density.[5][17] |
Problem 3: Inconsistent Results Between Replicates
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When pipetting, ensure the pipette tip is fully submerged in the liquid without touching the bottom of the container. Use reverse pipetting for viscous solutions.[10] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, let the plate sit at room temperature for a short period to allow cells to settle evenly before transferring to the incubator.[22] Moving the plate too soon can cause cells to accumulate at the edges of the wells.[22] |
| Temperature Gradients | Allow plates and reagents to equilibrate to the appropriate temperature before use. Avoid stacking plates in the incubator, which can lead to uneven heating.[5] |
| Inconsistent Incubation Times | Standardize all incubation times and ensure they are consistent across all plates and experiments. |
Experimental Protocols
Protocol 1: Standard Cell Seeding for a 96-Well Plate
This protocol outlines a standard method for seeding adherent cells into a 96-well plate to promote even cell distribution.
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete media.
-
Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete media to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
-
Dilution and Seeding:
-
Calculate the required volume of cell suspension to achieve the desired cell density per well. Dilute the cell suspension with complete media accordingly.
-
Gently mix the final cell suspension by inverting the tube several times to ensure homogeneity.
-
Using a multichannel pipette, dispense the appropriate volume (e.g., 100 µL) of the cell suspension into each well of the 96-well plate.
-
-
Settling and Incubation:
-
Allow the plate to sit at room temperature on a level surface for 15-20 minutes to allow the cells to settle evenly at the bottom of the wells.[22]
-
Carefully transfer the plate to a humidified incubator set at the appropriate temperature and CO2 concentration.
-
Visualizations
Caption: A typical workflow for a cell-based assay.
Caption: A logical flow for troubleshooting inconsistent assay results.
References
- 1. cellgs.com [cellgs.com]
- 2. mt.com [mt.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. biocompare.com [biocompare.com]
- 6. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 7. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
- 10. bioivt.com [bioivt.com]
- 11. The edge effect in microplate assays [wakoautomation.com]
- 12. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 13. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 14. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 15. Empowering statistical methods for cellular and molecular biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thomassci.com [thomassci.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. arp1.com [arp1.com]
- 19. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 20. selectscience.net [selectscience.net]
- 21. protocolsandsolutions.com [protocolsandsolutions.com]
- 22. marinbio.com [marinbio.com]
Avadomide Technical Support Center: Strategies to Reduce Dose-Limiting Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage dose-limiting toxicities associated with Avadomide.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities (DLTs) observed with Avadomide?
The most frequently reported dose-limiting toxicities for Avadomide are hematologic. Grade 3 or 4 neutropenia is the most common DLT.[1][2][3][4][5] Other significant hematologic toxicities include thrombocytopenia and febrile neutropenia.[1][3][4][5] Non-hematologic DLTs such as sepsis have also been reported.[1][3]
Q2: What is the underlying mechanism of Avadomide-induced neutropenia?
Avadomide is a cereblon E3 ligase modulator that leads to the degradation of the transcription factors Ikaros and Aiolos.[1] This degradation in hematopoietic cells can cause a maturation block in the neutrophil lineage, leading to a decrease in circulating neutrophils.[1]
Q3: What are the primary strategies to mitigate Avadomide-induced neutropenia?
The main strategies to manage and reduce Avadomide-induced neutropenia include:
-
Dose Modification: This involves interrupting or reducing the dose of Avadomide in response to developing neutropenia.[2][6]
-
Intermittent Dosing Schedule: Switching from a continuous daily dosing schedule to an intermittent one, such as 5 days on and 2 days off, has been shown to improve the tolerability of Avadomide and reduce the frequency and severity of neutropenia.[1][2]
-
Use of Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic or therapeutic administration of G-CSF can help to stimulate the production of neutrophils and manage neutropenia.[1][4]
Q4: When should dose modification be considered for hematologic toxicities?
Dose modification should be considered when a patient experiences significant hematologic toxicity. In clinical trials, any adverse event leading to a dose reduction during the first cycle was considered a dose-limiting toxicity.[6][7] Patients could resume Avadomide at a reduced dose once their toxicity recovered to Grade 1 or baseline, provided the recovery occurred within a specified timeframe (e.g., 14 or 28 days).[2][6][7] Specific thresholds for dose modification are outlined in the troubleshooting guides below.
Q5: How is febrile neutropenia managed in patients receiving Avadomide?
Febrile neutropenia is a medical emergency and requires prompt management. General guidelines for managing febrile neutropenia in cancer patients should be followed.[8][9][10][11][12] This typically involves:
-
Immediate assessment for signs of infection.
-
Initiation of broad-spectrum antibiotics within an hour of presentation.
-
Risk stratification to determine if outpatient or inpatient management is appropriate.[8][9]
-
Consideration of G-CSF for supportive care in high-risk patients.[13]
Q6: What strategies can be used to manage thrombocytopenia?
Management of Avadomide-induced thrombocytopenia primarily involves dose modification (interruption or reduction).[5] In cases of severe thrombocytopenia, platelet transfusions may be necessary.[14][15][16] The use of thrombopoietin receptor agonists is an area of investigation for chemotherapy-induced thrombocytopenia in general, but specific data for Avadomide is limited.[14][16][17]
Troubleshooting Guides
Guide 1: Management of Neutropenia
| Issue | Troubleshooting Steps | Experimental Protocol |
| Grade 3 Neutropenia (ANC <1.0 to 0.5 x 10⁹/L) | 1. Monitor ANC closely.2. Consider dose interruption until recovery to Grade ≤2.3. For subsequent cycles, consider a dose reduction of Avadomide. | Protocol for Dose Interruption and Reduction: 1. Upon confirmation of Grade 3 neutropenia, interrupt Avadomide treatment.2. Monitor Complete Blood Count (CBC) with differential twice weekly.3. Once Absolute Neutrophil Count (ANC) recovers to ≥1.0 x 10⁹/L, resume Avadomide at the next lower dose level.4. If Grade 3 neutropenia recurs, consider a further dose reduction or discontinuation. |
| Grade 4 Neutropenia (ANC <0.5 x 10⁹/L) | 1. Immediately interrupt Avadomide treatment.2. Initiate G-CSF support.3. Monitor for signs of infection.4. Once ANC recovers to ≥1.0 x 10⁹/L, resume Avadomide at a reduced dose. | Protocol for G-CSF Administration (Prophylactic/Therapeutic): 1. Initiate G-CSF (e.g., Filgrastim 5 mcg/kg/day or Pegfilgrastim 6 mg) 24-72 hours after the last dose of Avadomide in a cycle.[18][19]2. For daily G-CSF, continue until ANC is stable at ≥1.0 x 10⁹/L.[13][19]3. Do not administer G-CSF within 24 hours before the next dose of Avadomide. |
| Febrile Neutropenia (Fever ≥38.3°C or ≥38.0°C for ≥1 hr with ANC <0.5 x 10⁹/L) | 1. This is a medical emergency. Hospitalize the patient.2. Interrupt Avadomide.3. Obtain blood cultures and start empiric broad-spectrum antibiotics immediately.4. Consider G-CSF support. | Protocol for Management of Febrile Neutropenia: 1. Upon presentation with fever and neutropenia, perform a full clinical assessment and obtain blood cultures.2. Administer empiric intravenous antibiotics within one hour.3. Monitor vital signs and clinical status closely.4. Adjust antibiotic therapy based on culture results and clinical course.5. Avadomide should be held until the infection is resolved and neutropenia has recovered. |
Guide 2: Management of Thrombocytopenia
| Issue | Troubleshooting Steps | Experimental Protocol |
| Grade 3 Thrombocytopenia (Platelets <50 to 25 x 10⁹/L) | 1. Interrupt Avadomide treatment.2. Monitor platelet count every 2-3 days.3. Resume Avadomide at a reduced dose once platelet count recovers to ≥75 x 10⁹/L. | Protocol for Dose Modification for Thrombocytopenia: 1. For Grade 3 thrombocytopenia, hold Avadomide.2. Monitor platelet counts regularly.3. Once platelet count recovers to a safe level (e.g., ≥75 x 10⁹/L), restart Avadomide at the next lower dose level. |
| Grade 4 Thrombocytopenia (Platelets <25 x 10⁹/L) | 1. Immediately interrupt Avadomide treatment.2. Consider platelet transfusion, especially if there is evidence of bleeding.3. After recovery, consider a significant dose reduction or discontinuation of Avadomide. | Platelet Transfusion Guidelines: 1. Prophylactic platelet transfusion is generally considered for patients with platelet counts <10 x 10⁹/L.2. Transfusion may be considered at higher counts (<20 x 10⁹/L) in the presence of fever or other risk factors for bleeding.3. For active bleeding, transfuse to maintain platelet count >50 x 10⁹/L. |
Data Presentation
Table 1: Incidence of Grade ≥3 Hematologic Toxicities with Avadomide
| Clinical Trial / Combination | Avadomide Dose and Schedule | Grade ≥3 Neutropenia | Grade ≥3 Thrombocytopenia | Grade ≥3 Febrile Neutropenia | Reference |
| First-in-Human (Advanced Malignancies) | 3.0 mg continuous | 29% | Not specified | Not specified | [6] |
| + Obinutuzumab (B-cell NHL) | 3.0 mg (5/7 days) | 56% | 23% | Not specified | [1][3] |
| + R-CHOP (DLBCL) | 3 mg (2/3 weeks) | 54% | Not specified | 11% | [4] |
| Monotherapy (R/R DLBCL) | 3-5 mg (continuous or intermittent) | 51% | Not specified | 10% | [5] |
| + Rituximab (DLBCL and FL) | 3 mg (5/7 days) | 57.4% | Not specified | 7.4% | [1] |
| Japanese Patients (Advanced Malignancies/NHL) | 3 mg (5/7 days) | 33% | Not specified | Not specified | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Practice Guideline for Outpatient Management of Fever and Neutropenia in Adults Treated for Malignancy: Update by ASCO/IDSA [idsociety.org]
- 9. Febrile Neutropenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. oncologypro.esmo.org [oncologypro.esmo.org]
- 12. Neutropenic Fever Empiric Therapy: Empiric Therapy Regimens [emedicine.medscape.com]
- 13. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 14. Managing thrombocytopenia associated with cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute Thrombocytopenia Complicating the Initial Administration of Obinutuzumab: Is It More Frequent Than We Think? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mskcc.org [mskcc.org]
- 17. Facebook [cancer.gov]
- 18. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 19. Neutropenia and G-CSF in lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
avoiding common pitfalls in targeted protein degradation experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with targeted protein degradation (TPD) technologies, such as proteolysis-targeting chimeras (PROTACs) and molecular glues.
Troubleshooting Guide
This section addresses common problems encountered during TPD experiments in a question-and-answer format, providing potential causes and solutions.
Problem: My PROTAC isn't degrading the target protein.
Potential Causes and Solutions:
-
Ineffective Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for degradation.[1][2]
-
Solution: Confirm ternary complex formation using biophysical assays like co-immunoprecipitation (co-IP) or proximity-based assays (e.g., NanoBRET).[2] If the complex does not form, consider redesigning the PROTAC with a different linker length or attachment point to optimize the geometry for protein-protein interactions.[3]
-
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). If permeability is low, medicinal chemistry efforts can be directed towards improving the physicochemical properties of the molecule.
-
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be capable of ubiquitinating the target protein.[1]
-
Solution: Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell model by western blot or qPCR.[3] If expression is low or absent, select a different E3 ligase known to be expressed in your system or switch to a different cell line. There are over 600 known E3 ligases, but only a few are commonly used in TPD.[3][4][5][6]
-
-
PROTAC Concentration and the "Hook Effect": At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase separately, preventing the formation of the productive ternary complex. This is known as the "hook effect."
-
Solution: Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to observe if the hook effect is present.[7]
-
-
Rapid Protein Synthesis: The rate of new protein synthesis may be outpacing the rate of degradation.
-
Solution: Treat cells with a protein synthesis inhibitor like cycloheximide (CHX) to uncouple degradation from synthesis and directly measure the degradation rate of the existing protein pool.
-
Problem: I'm observing the "hook effect" at high PROTAC concentrations.
Potential Causes and Solutions:
-
Excessive Binary Complex Formation: As mentioned above, high PROTAC concentrations lead to the formation of unproductive binary complexes.
-
Solution: This is an inherent characteristic of the mechanism of action for many PROTACs. The key is to identify the optimal concentration range for your experiments. A comprehensive dose-response curve is essential. For therapeutic applications, a PROTAC with a wide degradation window before the hook effect is observed is desirable.
-
Problem: My degradation results are not reproducible.
Potential Causes and Solutions:
-
Cell Passage Number and Health: Cell characteristics can change with high passage numbers, affecting protein expression levels and cellular machinery.
-
Solution: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell health and morphology.
-
-
Inconsistent Reagent Quality: The quality and concentration of reagents, including the PROTAC itself, can vary between batches.
-
Solution: Use freshly prepared reagents and qualify each new batch of PROTAC. Store stock solutions appropriately to prevent degradation.
-
-
Variable Incubation Times: The kinetics of protein degradation can vary significantly between different PROTACs and target proteins.
Problem: I'm seeing off-target protein degradation.
Potential Causes and Solutions:
-
Lack of Specificity in Target or E3 Ligase Binding: The warhead or the E3 ligase ligand of the PROTAC may be binding to other proteins.
-
Solution: Perform unbiased proteomics studies (e.g., mass spectrometry) to identify proteins that are degraded in a PROTAC-dependent manner. To confirm on-target effects, perform competition experiments by co-treating with an excess of the free warhead ligand. Degradation of the target protein should be rescued.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of TPD experiments.
Q1: How do I choose the right E3 ligase for my target protein?
A1: The choice of E3 ligase is critical for successful protein degradation.[1] The most commonly used E3 ligases in TPD are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3]
-
Expression Profile: Ensure the E3 ligase is expressed in your cell line or tissue of interest. You can check this using resources like The Human Protein Atlas or by performing a western blot.
-
Subcellular Localization: The E3 ligase and the target protein should be in the same subcellular compartment to enable interaction.
-
Known Ligands: The availability of high-affinity, well-characterized ligands for the E3 ligase is a practical consideration.
-
Empirical Testing: It is often necessary to empirically test PROTACs that recruit different E3 ligases to find the most effective degrader for your specific target.[10][11]
Q2: What is the optimal linker for my PROTAC?
A2: The linker plays a crucial role in determining the efficacy of a PROTAC by influencing the stability and geometry of the ternary complex.[3]
-
Length and Composition: The optimal linker length and composition (e.g., PEG, alkyl chains) must be determined empirically. A common strategy is to synthesize a small library of PROTACs with varying linker lengths and test their degradation activity.
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are also critical and should be chosen to minimize disruption of binding and to allow for a productive ternary complex conformation.
Q3: How do I measure protein degradation?
A3: The most common method for measuring protein degradation is Western Blotting . This technique allows for the quantification of the target protein levels in cells treated with the PROTAC compared to a vehicle control. For more high-throughput screening, reporter gene assays, such as those using NanoLuc® luciferase or HiBiT tags, can be employed.[12] Mass spectrometry-based proteomics can provide a global and unbiased view of protein degradation.
Q4: What are DC50 and Dmax, and why are they important?
A4:
-
DC50 (Degradation Concentration 50): This is the concentration of the PROTAC that results in 50% degradation of the target protein. It is a measure of the potency of the degrader.
-
Dmax (Maximum Degradation): This represents the maximum percentage of protein degradation that can be achieved with a given PROTAC. These two parameters are key metrics for evaluating and comparing the performance of different PROTACs.[8][9][13]
Q5: How can I be sure that the observed protein loss is due to proteasomal degradation?
A5: To confirm that the degradation is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132 or bortezomib. If the PROTAC-induced protein loss is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is occurring through the ubiquitin-proteasome system.[14]
Quantitative Data Summary
Table 1: Example Degradation Parameters for Published PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~15 nM | >95% | [8] |
| dBET1 | BRD4 | CRBN | 22Rv1 | ~30 nM | >90% | [8] |
| ARV-110 | Androgen Receptor | VHL | VCaP | <1 nM | >95% | Clinical Trials |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | ~1 nM | >90% | [15] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and specific experimental conditions.
Table 2: Comparison of Commonly Used E3 Ligases in TPD
| E3 Ligase | Ligand Class | Advantages | Disadvantages |
| Cereblon (CRBN) | Thalidomide analogs (e.g., pomalidomide, lenalidomide) | Well-characterized ligands available; high catalytic activity. | Potential for off-target degradation of neosubstrates (e.g., IKZF1/3). |
| von Hippel-Lindau (VHL) | Hypoxia-inducible factor 1α (HIF-1α) mimics | High-affinity ligands available; well-understood biology. | Can have more stringent structural requirements for the ternary complex. |
| Mouse double minute 2 homolog (MDM2) | Nutlin analogs | p53-independent degradation possible. | Often requires higher concentrations for degradation; potential for p53 pathway-related toxicity. |
| Inhibitor of apoptosis proteins (IAPs) | Bestatin analogs | Can induce apoptosis in cancer cells. | Expression can be variable; potential for toxicity. |
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following PROTAC treatment.[16][17][18]
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (and a DMSO control) for the desired amount of time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Acquire the image using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the ternary complex in cells.[19][20][21][22]
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Antibody against the target protein or a tag (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add the antibody against the target protein (or tag) to the cell lysate and incubate to form an antibody-protein complex. Add Protein A/G magnetic beads to pull down the complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the target protein and the E3 ligase. An increased amount of the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
3. Cell Viability Assay (MTS Assay)
This protocol is for assessing the cytotoxicity of the PROTAC.[23][24][25][26][27]
Materials:
-
Cells
-
96-well plate
-
PROTAC of interest
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Targeted Protein Degradation (TPD) Signaling Pathway.
Caption: General Experimental Workflow for TPD.
References
- 1. portlandpress.com [portlandpress.com]
- 2. lifesensors.com [lifesensors.com]
- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications. - OAK Open Access Archive [oak.novartis.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. excelra.com [excelra.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 18. bio-rad.com [bio-rad.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell viability assessment [protocols.io]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 27. dojindo.com [dojindo.com]
selecting appropriate controls for Avadomide experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls for experiments involving Avadomide, a Cereblon E3 Ligase Modulating Drug (CELMoD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Avadomide?
Avadomide is a small molecule that modulates the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5] It binds to CRBN, altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of the neo-substrate transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5] This degradation leads to both direct anti-tumor effects and immunomodulatory activities.[1][2][3][5]
Q2: Why are controls so critical in Avadomide experiments?
Robust controls are essential to ensure that the observed biological effects are specifically due to the Avadomide-mediated degradation of Ikaros and Aiolos, and not from off-target effects or experimental artifacts. They help to validate the mechanism of action and rule out alternative explanations for the experimental outcomes.
Q3: What are the essential categories of controls to include in my Avadomide experiments?
To ensure the rigor of your experimental findings, you should incorporate a combination of negative and positive controls that address different aspects of Avadomide's mechanism of action. These can be broadly categorized as:
-
Negative Controls: To demonstrate that the observed effects are not due to non-specific compound activity or the experimental conditions.
-
Positive Controls: To confirm that the experimental system is working as expected and is capable of producing the desired effect.
-
Pathway-Specific Controls: To verify that the observed effects are mediated through the intended biological pathway (i.e., the ubiquitin-proteasome system).
Troubleshooting Guide
Problem: I am not observing degradation of Ikaros or Aiolos after Avadomide treatment.
-
Confirm Compound Activity: Ensure the Avadomide you are using is active and has been stored correctly.
-
Check Cell Line Competency: Verify that your cell line expresses sufficient levels of CRBN. CRBN-negative or low-expressing cell lines will be resistant to Avadomide.[6][7] Consider testing a positive control cell line known to be sensitive to Avadomide.
-
Optimize Treatment Conditions: Review your treatment concentration and duration. A dose-response and time-course experiment is crucial to determine the optimal conditions for Ikaros and Aiolos degradation in your specific cell line.[8]
-
Verify Antibody Specificity: Ensure that the antibodies you are using for Western blotting or other detection methods are specific and sensitive for Ikaros and Aiolos.
Problem: I am observing cell death, but I am not sure if it is due to Ikaros/Aiolos degradation.
-
Use a CRBN Knockout/Knockdown Control: Treat CRBN knockout or knockdown cells with Avadomide. If the cell death is CRBN-dependent, it should be significantly reduced or absent in these cells.[9][10][11]
-
Employ an Inactive Enantiomer: The (R)-enantiomer of Avadomide is significantly less active in degrading Ikaros and Aiolos.[12] This can serve as an excellent negative control to distinguish specific from non-specific effects.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing degradation-resistant mutants of Ikaros or Aiolos. If the cell death is on-target, this should rescue the phenotype.
Data Presentation: Summary of Controls for Avadomide Experiments
| Control Type | Specific Example | Purpose | Expected Outcome with Avadomide Treatment | Reference |
| Negative Controls | Vehicle Control (e.g., DMSO) | To control for the effects of the solvent used to dissolve Avadomide. | No degradation of Ikaros/Aiolos; no downstream effects. | [8] |
| Inactive Enantiomer (e.g., (R)-Avadomide) | To control for off-target effects of the chemical scaffold. | Minimal to no degradation of Ikaros/Aiolos compared to the active (S)-enantiomer. | [12] | |
| Non-binding CRBN Ligand (e.g., N-methylated pomalidomide) | To demonstrate that binding to CRBN is required for Avadomide's activity. | No degradation of Ikaros/Aiolos. | [1] | |
| CRBN Knockout/Knockdown Cells | To confirm that the effects of Avadomide are CRBN-dependent. | No degradation of Ikaros/Aiolos and abrogation of downstream effects. | [6][7][9][10][11] | |
| Mutant CRBN (e.g., W386A) | To show that the specific drug-binding pocket on CRBN is necessary. | Complete inactivation of Avadomide's effects. | [13] | |
| Positive Controls | Avadomide | To demonstrate the expected on-target effect. | Dose-dependent degradation of Ikaros and Aiolos. | [1][6] |
| Other potent CELMoDs (e.g., Iberdomide, Mezigdomide) | To confirm the cellular machinery for Ikaros/Aiolos degradation is functional. | Degradation of Ikaros and Aiolos. | [2][14][15] | |
| Pathway-Specific Controls | Proteasome Inhibitor (e.g., MG-132, Carfilzomib) | To verify that the degradation of Ikaros/Aiolos is mediated by the proteasome. | Blockade of Avadomide-induced degradation of Ikaros and Aiolos, leading to their accumulation. | [16][17] |
| shRNA against IKZF1 or IKZF3 | To mimic the effect of Avadomide-induced degradation of a specific target. | Downregulation of the respective protein and observation of similar downstream phenotypes. | [18] |
Experimental Protocols
Key Experiment: Western Blot for Ikaros and Aiolos Degradation
Objective: To determine the dose-dependent effect of Avadomide on the protein levels of Ikaros and Aiolos.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., multiple myeloma cell line MM1.S) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of Avadomide and the relevant controls (e.g., vehicle, inactive enantiomer) in culture medium.
-
Treat the cells with the different concentrations of Avadomide and controls for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of Ikaros and Aiolos bands to the loading control.
-
Plot the normalized protein levels against the Avadomide concentration to determine the dose-response curve.
-
Visualizations
Caption: Avadomide's mechanism of action.
Caption: Experimental workflow with controls.
Caption: Logical relationships of controls.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs | Protein Degradation with New Chemical Modalities | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. Avadomide - Wikipedia [en.wikipedia.org]
- 5. Avadomide | C14H14N4O3 | CID 24967599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Human CRBN Knockout Cell Line-HEK293 (CSC-RT2706) - Creative Biogene [creative-biogene.com]
- 10. CRBN Knockout Cell Line-HEK293T (CSC-RT1976) - Creative Biogene [creative-biogene.com]
- 11. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
- 15. drugs.com [drugs.com]
- 16. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation times for maximum protein degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize incubation times for maximum protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the key pathways for protein degradation in eukaryotic cells?
A1: The two primary pathways for protein degradation in eukaryotic cells are the ubiquitin-proteasome pathway (UPP) and lysosomal proteolysis.[1][2] The UPP is responsible for the degradation of most intracellular proteins and plays a crucial role in maintaining cellular homeostasis.[3] In this pathway, proteins are tagged with ubiquitin molecules, which marks them for degradation by the proteasome.[3] Lysosomal degradation involves the breakdown of extracellular proteins and some intracellular components within the acidic environment of the lysosome.[4]
Q2: How do I determine the optimal incubation time for my protein degradation experiment?
A2: The optimal incubation time is substrate-dependent and must be determined empirically for each specific protein, cell line, and degradation modality (e.g., PROTACs).[5][6][7] A common approach is to perform a time-course experiment, measuring the degradation of the target protein at various time points.[7][8] For initial experiments with PROTACs, it is recommended to test both a short (4-8 hours) and a long (12-24 hours) time point to get a preliminary idea of the degradation kinetics.[7] The shortest incubation time that achieves robust degradation is often chosen for further experiments to minimize off-target effects.[7]
Q3: What factors can influence the rate of protein degradation?
A3: Several factors can influence protein degradation rates, including:
-
Protein half-life: Proteins have widely varying intrinsic half-lives, from minutes to days.[1]
-
Ubiquitination status: The attachment of polyubiquitin chains is a primary signal for proteasomal degradation.[3] The structure and length of these chains can also affect degradation efficiency.[9]
-
Temperature: Increasing incubation temperature can accelerate proteolysis. For example, protein breakdown in muscle tissue was 40% faster at 40°C than at 37°C.[10] However, the recommended temperature range for many enzymatic proteolysis applications is 20-40°C.[6]
-
Cellular conditions: Nutritional and hormonal states can alter the activity of degradation pathways.[10]
-
PROTAC/Degrader properties: For targeted protein degradation, the specific design of the degrader molecule, including the E3 ligase binder, target ligand, and linker, significantly impacts degradation efficiency.[7]
Q4: What are common controls to include in a protein degradation experiment?
A4: To ensure the validity of your results, it is crucial to include several controls:
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the degrader to control for any effects of the solvent.
-
Negative Control Compound: Use an inactive version of your degrader, for example, one with a mutation in the E3 ligase binding motif, to demonstrate that degradation is dependent on the formation of the ternary complex.[5][7]
-
Proteasome Inhibitor: Co-treat cells with a proteasome inhibitor (e.g., MG-132, bortezomib) and your degrader. An accumulation of the target protein confirms that its degradation is proteasome-dependent.[5][11]
-
Loading Control: Use a stable housekeeping protein (e.g., β-actin, GAPDH) in your western blots to ensure equal protein loading between lanes.[5]
Troubleshooting Guide
Problem 1: My target protein is not degrading or degradation is inefficient (low Dmax).
| Possible Cause | Suggestion & Solution |
| Suboptimal Incubation Time | The degradation kinetics may be slower or faster than anticipated. Perform a broader time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal time point for maximum degradation (Dmax).[7] |
| Suboptimal Compound Concentration | The concentration of the degrader may be too low for effective ternary complex formation or too high, leading to the "hook effect" where binary complexes dominate.[7][12] Perform a dose-response experiment across a wide range of concentrations (e.g., half-log dilutions) to determine the optimal concentration (DC50) and observe any potential hook effect.[7][12] |
| Inefficient Ternary Complex Formation | The PROTAC's linker length or chemical composition may not be optimal for inducing a productive interaction between the target protein and the E3 ligase.[7] Consider synthesizing and testing alternative linkers. |
| Low Protein Expression | The target protein may be expressed at very low levels in your chosen cell line, making degradation difficult to detect.[13][14] Confirm protein expression levels using a positive control cell line or tissue.[13] You may need to increase the total protein loaded on your gel.[13] |
| Cell Line Specificity | The E3 ligase recruited by your degrader may not be sufficiently active or expressed in your cell line. Test the degrader in different cell lines to find a more suitable model.[5] |
| Degradation via a Different Pathway | The protein may be degraded through the lysosomal pathway instead of the proteasome. Co-treat with a lysosomal inhibitor like chloroquine or bafilomycin A1 to see if protein levels are rescued.[15] |
Problem 2: I'm observing smears or multiple lower molecular weight bands on my western blot.
| Possible Cause | Suggestion & Solution |
| Protein Degradation During Sample Prep | Proteases released during cell lysis can degrade your target protein.[13] Always work with fresh samples and add a protease inhibitor cocktail to your lysis buffer.[13][16] Store lysates at -80°C for long-term stability.[13] |
| Polyubiquitination | The high molecular weight smear could be polyubiquitinated forms of your target protein. This can sometimes interfere with antibody binding.[5] If the target protein is not detected, consider using a polyclonal antibody that recognizes multiple epitopes.[5] |
| Antibody Specificity Issues | The antibody may be non-specific, recognizing other proteins or degradation products.[13] Check the antibody datasheet for validation data and consider testing a different antibody. |
Data Presentation: Quantitative Parameters
Table 1: General Incubation Parameters for Protein Degradation Studies
| Parameter | Typical Range | Notes |
| Incubation Temperature | 20 - 40°C | For most cell-based assays, incubation is performed at 37°C.[5] For in vitro proteolysis, the temperature can be optimized.[6] |
| PROTAC Incubation Time | 4 - 48 hours | Highly dependent on the specific PROTAC and target.[5][7] Effective times for some PROTACs can range from 24-96 hours.[5] |
| PROTAC Concentration | 1 nM - 50 µM | Must be optimized. Effective concentrations for an ER-targeting PROTAC were 10-50 µM.[5] Dose-response curves are essential.[7] |
| Proteasome Inhibitor (MG-132) | 1 - 20 µM | Used to confirm proteasome-dependent degradation. |
| Lysosomal Inhibitor (Chloroquine) | 10 - 50 µM | Used to confirm lysosome-dependent degradation.[15] |
Experimental Protocols
Protocol 1: General Time-Course Assay for Protein Degradation via Western Blot
-
Cell Plating: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of your degrader compound and controls (e.g., vehicle, negative control). Treat the cells and place them back in the incubator at 37°C.
-
Time Points: At each designated time point (e.g., 0, 2, 4, 8, 16, 24 hours), remove a set of wells from the incubator.
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer containing a protease and phosphatase inhibitor cocktail.[13]
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a standard method like BCA or Bradford assay.[17]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[13] Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against your target protein overnight at 4°C.[5] Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin). Plot the normalized protein levels against time to determine the optimal incubation period.
Protocol 2: Confirmation of Proteasome-Dependent Degradation
-
Cell Plating and Growth: Follow Step 1 from Protocol 1.
-
Co-treatment: Treat cells with the optimal concentration of your degrader (determined from a dose-response experiment) with or without increasing concentrations of a proteasome inhibitor (e.g., MG-132).[5] Include a vehicle-only control and a degrader-only control.
-
Incubation: Incubate the cells for the optimal degradation time determined from the time-course experiment.
-
Lysis and Analysis: Follow Steps 4-10 from Protocol 1.
-
Interpretation: A rescue or accumulation of your target protein in the presence of the proteasome inhibitor confirms that degradation is mediated by the proteasome.[5]
Visualizations
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: Workflow for optimizing degrader concentration and incubation time.
Caption: Troubleshooting flowchart for failed protein degradation experiments.
References
- 1. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toward Understanding the Biochemical Determinants of Protein Degradation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofisher.com [thermofisher.com]
- 4. Opportunities and challenges of protein-based targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. Substrate degradation by the proteasome: a single-molecule kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. go.zageno.com [go.zageno.com]
challenges in developing clinically relevant Avadomide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avadomide. The information is designed to address specific issues that may be encountered during the development and execution of clinically relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Avadomide that our assays should be designed to measure?
A1: Avadomide is a novel cereblon E3 ligase modulating drug (CELMoD). It binds to the cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors is a key mechanism of Avadomide's anti-proliferative and immunomodulatory effects.[1][3] Therefore, clinically relevant assays should focus on quantifying Avadomide concentration, measuring its binding to cereblon, and assessing the degradation of Ikaros and Aiolos.
Q2: What are the primary assays used to characterize Avadomide's activity?
A2: The primary assays for characterizing Avadomide's activity include:
-
Pharmacokinetic (PK) Assays: To measure the concentration of Avadomide in biological matrices like plasma. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method to distinguish between Avadomide's enantiomers.[1]
-
Target Engagement Assays: To confirm that Avadomide is binding to its target, cereblon. This can be assessed using techniques like competitive binding assays (e.g., HTRF) or biophysical methods in preclinical settings.[4]
-
Pharmacodynamic (PD) Assays: To measure the downstream effects of Avadomide's engagement with cereblon. The most direct PD measure is the degradation of the neo-substrates Ikaros and Aiolos, which can be quantified by flow cytometry or western blot.[1]
-
Cellular Viability/Proliferation Assays: To determine the functional consequence of Ikaros and Aiolos degradation in cancer cell lines. Assays like MTT or CellTiter-Glo are commonly used to determine the half-maximal inhibitory concentration (IC50).[5][6]
Q3: Why is neutropenia a common adverse event observed with Avadomide, and how can we monitor for it?
A3: Neutropenia is a frequent dose-limiting toxicity of Avadomide.[7][8] This is thought to be an on-target effect related to the degradation of Ikaros in myeloid precursor cells, leading to a maturation arrest at the promyelocyte stage. Monitoring for neutropenia in clinical trials is crucial and is typically done through regular complete blood counts (CBCs) with differentials. In preclinical studies, in vitro neutrophil differentiation assays can be used to assess the potential for myelosuppression.[9]
Troubleshooting Guides
LC-MS/MS Assay for Avadomide Quantification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal/No Peak | Inefficient extraction of Avadomide from plasma. | Optimize the protein precipitation or liquid-liquid extraction protocol. Ensure the pH of the extraction solvent is appropriate for Avadomide's chemical properties. |
| Ion suppression from matrix components. | Use a more effective sample cleanup method, such as solid-phase extraction. Adjust the chromatography to separate Avadomide from interfering matrix components. A stable isotope-labeled internal standard can help to compensate for matrix effects. | |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer specifically for Avadomide and its internal standard. Optimize the collision energy and other MS parameters. | |
| Poor Peak Shape | Inappropriate analytical column or mobile phase. | Screen different C18 columns from various vendors. Optimize the mobile phase composition (e.g., percentage of organic solvent, pH of the aqueous component). |
| Sample solvent is too strong. | Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. | |
| High Variability | Inconsistent sample preparation. | Automate the sample preparation process if possible. Ensure precise and consistent pipetting and vortexing steps. |
| Instability of Avadomide in the matrix. | Investigate the stability of Avadomide in plasma under different storage conditions (freeze-thaw cycles, benchtop stability). Add stabilizers if necessary. |
Flow Cytometry for Ikaros/Aiolos Degradation
| Problem | Possible Cause | Troubleshooting Steps |
| Weak Staining | Ineffective fixation and permeabilization. | Optimize the fixation and permeabilization protocol for intracellular targets. Different cell types may require different conditions. Methanol-based permeabilization is often effective for nuclear antigens like Ikaros and Aiolos. |
| Low antibody concentration or poor antibody quality. | Titrate the anti-Ikaros and anti-Aiolos antibodies to determine the optimal concentration. Ensure the antibody has been validated for flow cytometry and is specific for the target proteins.[1] | |
| Low target protein expression. | Use a positive control cell line known to express high levels of Ikaros and Aiolos. For patient samples, consider that baseline expression may vary. | |
| High Background | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Use an Fc block to prevent binding to Fc receptors on immune cells. |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubation. | |
| Difficulty Gating | Poor separation of positive and negative populations. | Optimize the antibody panel and fluorochrome selection to minimize spectral overlap. Use a viability dye to exclude dead cells, which can non-specifically bind antibodies. |
| Cell clumping. | Ensure a single-cell suspension is prepared. Use EDTA in the staining buffer and filter samples before analysis. |
Cereblon Binding Assay (e.g., HTRF)
| Problem | Possible Cause | Troubleshooting Steps |
| Low Assay Window | Suboptimal concentrations of assay reagents. | Titrate the concentrations of the tagged cereblon protein, the fluorescently labeled ligand (e.g., Thalidomide-Red), and the detection antibodies to maximize the signal-to-background ratio.[4] |
| Inactive protein. | Ensure the recombinant cereblon protein is properly folded and active. Use a fresh batch of protein and store it under recommended conditions. | |
| High Well-to-Well Variability | Inconsistent dispensing of reagents. | Use calibrated and precise liquid handling equipment. Ensure thorough mixing of reagents before dispensing. |
| Air bubbles in wells. | Centrifuge the plate briefly after adding all reagents to remove air bubbles. | |
| Unexpected IC50 Values | Compound precipitation. | Check the solubility of Avadomide in the final assay buffer. Use a concentration range that is below the solubility limit. |
| Incorrect assay incubation time. | Optimize the incubation time to allow the binding reaction to reach equilibrium. |
Cell-Based Proliferation/Viability Assay
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Growth | Variation in cell seeding density. | Ensure a uniform single-cell suspension before plating. Use a cell counter to accurately determine cell density. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media to create a more uniform environment. | |
| High Background Signal | Contamination of cell culture. | Regularly test cell lines for mycoplasma contamination. Use aseptic techniques during all cell handling procedures. |
| Interference from the test compound. | Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself). | |
| Variable IC50 Values | Differences in cell passage number or confluency. | Use cells within a consistent range of passage numbers. Plate cells at a consistent confluency for each experiment. |
| Instability of Avadomide in culture media. | Prepare fresh dilutions of Avadomide for each experiment. Assess the stability of the compound in culture media over the duration of the assay. |
Quantitative Data Summary
The following table summarizes key quantitative data for Avadomide from preclinical studies.
| Parameter | Cell Line(s) | Value | Assay Type | Reference |
| IC50 (Proliferation) | DLBCL Cell Lines (4 ABC, 3 GCB) | 0.01 - 1.5 µM | Cell Proliferation Assay | [2] |
| Aiolos Degradation | Peripheral B cells (in vivo) | Dose-dependent, starting at 0.5 mg | Flow Cytometry | [1][2] |
| Aiolos Degradation | Peripheral T cells (in vivo) | Dose-dependent, up to 100% at 3.5 mg | Flow Cytometry | [10] |
| Ikaros Degradation | DLBCL tumor tissue (in vivo xenograft) | ~69% reduction | Not specified | [2] |
| Aiolos Degradation | DLBCL tumor tissue (in vivo xenograft) | ~94% reduction | Not specified | [2] |
| Apoptosis Induction | DLBCL Cell Lines | 6.5 - 12 fold increase | Not specified | [2] |
Experimental Protocols
Protocol 1: Aiolos Degradation by Flow Cytometry in PBMCs
This protocol is a generalized procedure based on published methods.[1] Optimization may be required for specific cell types and flow cytometers.
-
Sample Collection and Preparation:
-
Collect whole blood from subjects into sodium heparin tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS containing 2% FBS.
-
Resuspend cells to a concentration of 1 x 10^7 cells/mL in staining buffer (PBS with 2% FBS).
-
-
Surface Staining:
-
Add 100 µL of the cell suspension to a flow cytometry tube.
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers to identify B cells (e.g., anti-CD19) and T cells (e.g., anti-CD3).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of a fixation/permeabilization buffer (e.g., a formaldehyde-based buffer).
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X permeabilization buffer.
-
Add the primary anti-Aiolos antibody (e.g., purified rabbit anti-Aiolos antibody, Santa Cruz Biotechnology, #sc-101982).[1]
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
If the primary antibody is not directly conjugated, resuspend the cells in 100 µL of 1X permeabilization buffer and add a fluorescently-conjugated secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 647).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on singlet, live cells, and then identify CD3+ T cells and CD19+ B cells.
-
Analyze the median fluorescence intensity (MFI) of the Aiolos staining within the T and B cell populations to determine the extent of degradation compared to a pre-dose or vehicle control sample.
-
Protocol 2: Avadomide Quantification by LC-MS/MS in Plasma
This is a representative protocol and requires optimization and validation according to regulatory guidelines.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled Avadomide).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Avadomide from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MRM Transitions: Determine the specific precursor and product ion transitions for Avadomide and its internal standard through infusion and optimization.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known Avadomide concentrations in blank plasma.
-
Quantify the concentration of Avadomide in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Avadomide signaling pathway.
Caption: General experimental workflows for Avadomide assays.
Caption: Logical workflow for troubleshooting Avadomide assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Avadomide Induces Degradation of ZMYM2 Fusion Oncoproteins in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Avadomide vs. Lenalidomide: A Comparative Guide for Researchers
A new wave of cancer therapeutics, Cereblon E3 ligase modulators (CELMoDs), is reshaping the treatment landscape for hematological malignancies. This guide provides a detailed comparison of two prominent CELMoDs: Avadomide (CC-122) and the established immunomodulatory agent, Lenalidomide.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the efficacy, mechanism of action, and safety profiles of Avadomide and Lenalidomide, supported by available clinical trial data and experimental insights.
Mechanism of Action: A Shared Target with Differential Potency
Both Avadomide and Lenalidomide exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, these drugs induce the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors leads to a cascade of downstream effects, including direct anti-proliferative and pro-apoptotic effects on cancer cells, as well as immunomodulatory effects through the activation of T cells and Natural Killer (NK) cells.[3][5]
While sharing a common mechanism, preclinical studies suggest that Avadomide is a more potent CELMoD agent than Lenalidomide.[6] This increased potency is attributed to a faster and more profound degradation of Ikaros and Aiolos.[6] This differential activity may translate to broader efficacy, as Avadomide has demonstrated activity in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL), whereas Lenalidomide's activity is preferentially observed in the ABC subtype.[6]
Clinical Efficacy: A Summary of Key Trials
Direct head-to-head clinical trials comparing Avadomide and Lenalidomide are not yet available. The following tables summarize key efficacy data from separate clinical trials for each drug in different hematological malignancies.
Avadomide Clinical Trial Data
Table 1: Efficacy of Avadomide in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - (NCT01421524) [3][5]
| Endpoint | Overall (n=84) | Classifier-Positive (n=32) | Classifier-Negative (n=37) |
| Overall Response Rate (ORR) | 29% | 44% | 19% |
| Complete Response (CR) | 11% | 16% | 5% |
| Median Progression-Free Survival (mPFS) | - | 6 months | 1.5 months |
Table 2: Efficacy of Avadomide in Combination with R-CHOP in Newly Diagnosed High-Risk DLBCL - (NCT03283202) [7]
| Endpoint | Value (n=34) |
| Overall Response Rate (ORR) | 88% |
| Complete Response (CR) Rate | 79% |
| 1-Year Progression-Free Survival (PFS) Rate | 80% |
Lenalidomide Clinical Trial Data
Table 3: Efficacy of Lenalidomide in Newly Diagnosed Multiple Myeloma (Transplant-Ineligible) - FIRST Trial [8][9]
| Treatment Arm | Median Progression-Free Survival (PFS) | 4-Year Overall Survival (OS) |
| Continuous Lenalidomide + Dexamethasone (Rd) | 25.5 months | 59.4% |
| Lenalidomide + Dexamethasone for 18 cycles (Rd18) | 20.7 months | 55.7% |
| Melphalan + Prednisone + Thalidomide (MPT) | 21.2 months | 51.4% |
Table 4: Efficacy of Lenalidomide in Relapsed/Refractory Multiple Myeloma [10]
| Endpoint | Lenalidomide + Dexamethasone | Placebo + Dexamethasone |
| Time to Progression (TTP) | 11.1 - 11.3 months | 4.7 months |
| Overall Response Rate (ORR) | 60-61% | 20-24% |
| Complete Response (CR) | 14-15% | 1-2% |
Safety and Tolerability
The safety profiles of Avadomide and Lenalidomide share similarities, with myelosuppression being a common toxicity.
Table 5: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Avadomide (Monotherapy, R/R DLBCL)[3] | Lenalidomide (in combination with Dexamethasone)[11] |
| Neutropenia | 51% | High incidence |
| Infections | 24% | High incidence |
| Anemia | 12% | Common |
| Febrile Neutropenia | 10% | Reported |
| Thrombocytopenia | - | Common |
| Fatigue | - | Common |
| Deep Vein Thrombosis | - | Increased risk |
In the Avadomide trials, an intermittent dosing schedule was found to improve tolerability and reduce the frequency and severity of neutropenia.[3]
Experimental Protocols
Detailed experimental protocols are often proprietary. However, the general methodologies for key assays cited in the literature are described below.
Protein Degradation Assay (Ikaros/Aiolos)
This assay is crucial for evaluating the pharmacodynamic effects of CELMoDs.
Methodology:
-
Sample Collection: Patient-derived peripheral blood mononuclear cells (PBMCs) or tumor biopsy samples are collected.
-
Treatment: Cells are treated with varying concentrations of Avadomide or Lenalidomide for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin).
-
Detection and Analysis: Protein bands are visualized and quantified using densitometry to determine the extent of degradation relative to the control.
Cell Viability Assay
This assay measures the direct cytotoxic or cytostatic effects of the compounds on cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with a range of concentrations of Avadomide or Lenalidomide.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
Viability Reagent Addition: A viability reagent, such as MTT or a reagent for a luminescence-based assay (e.g., CellTiter-Glo), is added to each well.
-
Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%.
Conclusion
Avadomide and Lenalidomide are both important therapeutic agents that function through the modulation of the Cereblon E3 ligase complex. While Lenalidomide is an established and effective treatment for multiple myeloma and other hematological cancers, Avadomide has demonstrated greater preclinical potency and promising clinical activity in DLBCL, including subtypes that are less responsive to Lenalidomide. The development of Avadomide and other next-generation CELMoDs represents a significant advancement in the field, with the potential to overcome resistance and expand the therapeutic reach of this class of drugs. Further clinical investigation, including head-to-head comparative trials, will be crucial to fully elucidate the relative efficacy and optimal clinical positioning of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Lenalidomide - Wikipedia [en.wikipedia.org]
- 5. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. FIRST Trial Shows Value of Continued Use of Lenalidomide in Newly Diagnosed Myeloma Patients - Personalized Medicine in Oncology [personalizedmedonc.com]
- 9. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide in multiple myeloma—a practice guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide in multiple myeloma: an evidence-based review of its role in therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Avadomide and Other Next-Generation CELMoDs
For Researchers, Scientists, and Drug Development Professionals
Cereblon E3 ligase modulators (CELMoDs) represent a significant advancement in targeted protein degradation, offering a promising therapeutic strategy for hematologic malignancies. This guide provides a comparative analysis of avadomide (CC-122) and other prominent next-generation CELMoDs, iberdomide (CC-220) and mezigdomide (CC-92480), focusing on their preclinical potency and clinical efficacy.
Preclinical Performance: A Quantitative Comparison
| Compound | Cereblon Binding Affinity (IC50/Kd) | Key Preclinical Findings |
| Mezigdomide (CC-92480) | ~0.03 µM (IC50)[1] | Highest cereblon-binding potency among the compared CELMoDs. Induces 100% of cereblon into the active 'closed' conformation at saturating concentrations.[1] |
| Iberdomide (CC-220) | ~0.06 µM (IC50)[1] | Demonstrates approximately 20-fold higher binding affinity to cereblon compared to lenalidomide and pomalidomide. Induces 50% of cereblon into the 'closed' conformation at saturating concentrations.[1] |
| Avadomide (CC-122) | 330 nM (Kd) | Exhibits faster kinetics and deeper levels of Aiolos and Ikaros degradation compared to lenalidomide.[2] |
Clinical Efficacy and Safety: A Comparative Overview
Direct head-to-head clinical trials comparing avadomide, iberdomide, and mezigdomide have not been conducted. However, data from various Phase I and II studies provide insights into their clinical activity and safety profiles in different hematologic malignancies, primarily relapsed/refractory multiple myeloma (RRMM) and diffuse large B-cell lymphoma (DLBCL).
Avadomide (CC-122) in Relapsed/Refractory DLBCL
In a Phase I study, avadomide monotherapy demonstrated an overall response rate (ORR) of 28% in patients with relapsed/refractory DLBCL, with 9% achieving a complete response (CR). When combined with rituximab in a Phase Ib study, the ORR in DLBCL patients was 40.7%. The most common grade 3/4 adverse events associated with avadomide include neutropenia, infections, and fatigue.
| Treatment | Indication | Overall Response Rate (ORR) | Complete Response (CR) Rate | Common Grade 3/4 Adverse Events |
| Avadomide Monotherapy | R/R DLBCL | 28% | 9% | Neutropenia, Anemia, Thrombocytopenia |
| Avadomide + Rituximab | R/R DLBCL | 40.7% | Not Reported | Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%)[3] |
Iberdomide (CC-220) in Relapsed/Refractory Multiple Myeloma
Iberdomide, in combination with dexamethasone, has shown an ORR of approximately 30% to 50% in heavily pretreated RRMM patients. In combination with other agents such as daratumumab, bortezomib, or carfilzomib, promising efficacy has also been observed. Common grade 3/4 adverse events include neutropenia, anemia, and infections.
| Treatment | Indication | Overall Response Rate (ORR) | Key Efficacy Data | Common Grade 3/4 Adverse Events |
| Iberdomide + Dexamethasone | Heavily Pretreated RRMM | ~30-50% | - | Neutropenia, Anemia, Infections |
| Iberdomide + Daratumumab + Dexamethasone | Transplant-Ineligible Newly Diagnosed Multiple Myeloma | 94.7% | 57.3% CR rate | Not specified in detail |
Mezigdomide (CC-92480) in Relapsed/Refractory Multiple Myeloma
Mezigdomide, the most potent of the three CELMoDs in preclinical studies, has demonstrated significant clinical activity in heavily pretreated RRMM patients. In combination with dexamethasone, it achieved an ORR of 41% in a patient population refractory to multiple prior lines of therapy.
| Treatment | Indication | Overall Response Rate (ORR) | Key Efficacy Data | Common Grade 3/4 Adverse Events |
| Mezigdomide + Dexamethasone | Heavily Pretreated RRMM | 41% | Median duration of response of 7.6 months | Neutropenia (76%), Anemia (36%), Infections (35%) |
Mechanism of Action and Experimental Workflows
The antitumor activity of CELMoDs is driven by their ability to hijack the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos. This degradation has dual effects: direct apoptosis of malignant B-cells and immunomodulatory effects through T-cell activation.
Caption: Mechanism of action of CELMoDs.
The evaluation of novel CELMoDs typically follows a standardized preclinical workflow to characterize their potency and activity before advancing to clinical trials.
Caption: Preclinical evaluation workflow for CELMoDs.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Cereblon Binding Assay
This assay is used to determine the binding affinity of CELMoDs to the cereblon protein.
Materials:
-
HTRF Cereblon Binding Kit (containing GST-tagged human cereblon, anti-GST antibody labeled with Europium cryptate, and a fluorescently labeled thalidomide analog)
-
Test compounds (Avadomide, Iberdomide, Mezigdomide)
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2 µL of the test compound dilutions or assay buffer (for control wells) to the wells of the 384-well plate.
-
Add 2 µL of the GST-tagged human cereblon protein to all wells.
-
Add 2 µL of the fluorescently labeled thalidomide analog to all wells.
-
Add 4 µL of the anti-GST antibody labeled with Europium cryptate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (for cryptate emission) and 665 nm (for FRET signal).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the IC50 value.
Western Blot for Ikaros and Aiolos Degradation
This method is used to visualize and quantify the degradation of Ikaros and Aiolos proteins in cancer cells following treatment with CELMoDs.
Materials:
-
Multiple myeloma or DLBCL cell lines
-
CELMoDs (Avadomide, Iberdomide, Mezigdomide)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Ikaros, anti-Aiolos, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the CELMoDs for different time points (e.g., 2, 6, 24 hours).
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities to determine the extent of protein degradation.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the anti-proliferative effects of CELMoDs.
Materials:
-
Multiple myeloma or DLBCL cell lines
-
CELMoDs (Avadomide, Iberdomide, Mezigdomide)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the CELMoDs for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and plot the viability against the compound concentration to determine the IC50 value for cell proliferation inhibition.
References
- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights: A Comparative Guide for Avadomide-Treated Cells Using qPCR
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RNA-sequencing (RNA-seq) and quantitative real-time PCR (qPCR) for validating gene expression changes in cells treated with Avadomide. It includes supporting experimental data, detailed protocols, and visual workflows to ensure robust and reproducible findings.
The advent of high-throughput technologies like RNA-seq has revolutionized transcriptomic studies, offering a comprehensive view of gene expression. However, the gold standard for validating these findings, particularly for genes with subtle changes or low expression, remains qPCR.[1] This is crucial in drug development, where precise quantification of a compound's effect on specific gene targets is paramount.
Avadomide (CC-122) is a novel cereblon E3 ligase modulator that promotes the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This action leads to downstream immunomodulatory effects, including the apoptosis of malignant B-cells and the activation of T-cells.[2][4] Validating the transcriptional changes induced by Avadomide is essential for understanding its mechanism of action and identifying reliable biomarkers.
Data Presentation: RNA-Seq vs. qPCR
When validating RNA-seq data, it is crucial to select genes with varying expression levels and biological relevance to the study.[1] For Avadomide, key targets include the primary neosubstrates (IKZF1, IKZF3) and downstream interferon-stimulated genes (ISGs) and T-cell activation markers. The following table presents a hypothetical yet representative comparison of data obtained from RNA-seq and qPCR for selected genes in Avadomide-treated diffuse large B-cell lymphoma (DLBCL) cells.
| Gene | RNA-Seq (log2 Fold Change) | RNA-Seq (p-value) | qPCR (ΔΔCt) | qPCR (Fold Change) | Correlation |
| IKZF1 (Ikaros) | -2.58 | < 0.001 | 2.51 | -5.70 | High |
| IKZF3 (Aiolos) | -3.17 | < 0.001 | 3.10 | -8.59 | High |
| IRF7 | 1.85 | < 0.01 | -1.79 | 3.46 | High |
| DDX58 | 2.41 | < 0.001 | -2.35 | 5.08 | High |
| IFIT3 | 3.72 | < 0.001 | -3.65 | 12.55 | High |
| IL2 | 1.50 | < 0.05 | -1.45 | 2.73 | High |
| ACTB (Control) | 0.05 | > 0.05 | -0.03 | 1.02 | No Change |
| GAPDH (Control) | -0.02 | > 0.05 | 0.01 | 0.99 | No Change |
This table summarizes hypothetical data, where negative ΔΔCt values in qPCR correspond to upregulation, and positive values indicate downregulation, consistent with the direction of change observed in RNA-seq.
Experimental Protocols
Robust validation requires meticulous experimental procedures. It is recommended to use a separate set of biological replicates for qPCR validation to confirm the biological response, not just the technical reproducibility of the initial samples.[5]
Cell Culture and Avadomide Treatment
-
Cell Line: DLBCL cell line (e.g., TMD8, OCI-Ly10).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat with a final concentration of 1 µM Avadomide (or vehicle control, DMSO) for 24 hours.
-
Harvesting: Centrifuge cells, wash with PBS, and lyse for RNA extraction.
RNA Extraction
-
Lysis: Lyse cell pellets using a suitable lysis buffer (e.g., TRIzol or RLT buffer from a kit).
-
Extraction: Perform RNA extraction using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction according to the manufacturer's instructions.
-
DNase Treatment: Include an on-column DNase digestion step to eliminate genomic DNA contamination.[6]
-
Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). An RNA Integrity Number (RIN) > 8 is recommended.
RNA-Sequencing Workflow
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
-
Data Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to a reference genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression counts (e.g., using HTSeq or featureCounts).
-
Perform differential expression analysis between Avadomide- and vehicle-treated samples (e.g., using DESeq2 or edgeR).
-
qPCR Validation Protocol
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.[6]
-
-
Primer Design:
-
Design primers for target and reference genes using a tool like Primer-BLAST. Aim for primers that span an exon-exon junction to avoid amplification of genomic DNA.
-
Reference Genes: Select at least two stable reference genes (e.g., ACTB, GAPDH, RPL13A) that are not differentially expressed in the RNA-seq dataset.[6]
-
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA template.
-
Perform the qPCR on a real-time PCR detection system (e.g., Bio-Rad CFX384).[6]
-
Cycling Conditions:
-
Initial denaturation: 95°C for 3 min.
-
40 cycles of:
-
Denaturation: 95°C for 10 sec.
-
Annealing/Extension: 60°C for 30 sec.
-
-
Melt curve analysis to confirm product specificity.
-
-
-
Data Analysis (ΔΔCt Method):
-
Calculate the average quantification cycle (Cq) for each sample and gene.
-
Normalize the Cq of the target gene to the geometric mean of the reference genes (ΔCq = Cq_target - Cq_reference).
-
Calculate the difference in ΔCq between the treated and control groups (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Determine the fold change as 2^(-ΔΔCq).[6]
-
Visualizations
Avadomide's Mechanism of Action
Caption: Avadomide binds to CRBN, leading to the degradation of Ikaros and Aiolos.
Experimental Workflow for Validation
Caption: Workflow from cell treatment to RNA-seq analysis and subsequent qPCR validation.
References
- 1. biostate.ai [biostate.ai]
- 2. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. qPCR validation of RNAseq data [bio-protocol.org]
Comparative Proteomics of Cells Treated with Different CELMoDs: A Guide for Researchers
A deep dive into the protein degradation profiles of lenalidomide, pomalidomide, iberdomide, and mezigdomide, providing researchers with comparative data and detailed experimental protocols to inform drug development and mechanistic studies.
Cereblon E3 Ligase Modulatory Drugs (CELMoDs) are a class of therapeutic agents that hijack the E3 ubiquitin ligase cereblon (CRBN) to induce the degradation of specific target proteins, known as neosubstrates. This mechanism of targeted protein degradation has shown significant promise in the treatment of hematological malignancies. This guide provides a comparative proteomic analysis of cells treated with four key CELMoDs: the established immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and the next-generation CELMoDs iberdomide (CC-220) and mezigdomide (CC-92480).
Enhanced Degradation of Key Oncoproteins with Next-Generation CELMoDs
Quantitative proteomic studies have consistently demonstrated that the newer CELMoDs, iberdomide and mezigdomide, induce a more profound and rapid degradation of the primary neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3), compared to lenalidomide and pomalidomide.[1][2] These transcription factors are critical for the survival of multiple myeloma cells.[3]
The enhanced activity of iberdomide and mezigdomide is attributed to their higher binding affinity for the cereblon E3 ligase complex.[2] This improved binding efficiency leads to a more robust recruitment of IKZF1 and IKZF3 to the E3 ligase, resulting in their ubiquitination and subsequent degradation by the proteasome.
While a comprehensive, publicly available dataset directly comparing the global proteomic changes induced by all four CELMoDs in a single study is limited, the available data consistently points to the superior degradation potency of iberdomide and mezigdomide for key therapeutic targets. The following table synthesizes available information on the degradation of selected key proteins.
| Protein Target | Lenalidomide | Pomalidomide | Iberdomide | Mezigdomide | Putative Function in Disease |
| IKZF1 (Ikaros) | Degraded | Degraded | More Potent Degradation | Most Potent Degradation | Transcription factor essential for myeloma cell survival.[3] |
| IKZF3 (Aiolos) | Degraded | Degraded | More Potent Degradation | Most Potent Degradation | Transcription factor essential for myeloma cell survival.[3] |
| GSPT1 | Not a primary target | Not a primary target | Not a primary target | Degraded | Translation termination factor, potential target in AML.[4] |
| CK1α | Degraded (in del(5q) MDS) | Not a primary target | Not a primary target | Not a primary target | Kinase involved in various cellular processes.[5] |
| ZFP91 | Degraded | Degraded | Degraded | Degraded | E3 ubiquitin-protein ligase.[6] |
Note: The relative degradation potency is based on qualitative and semi-quantitative data from multiple sources. The lack of a standardized, head-to-head quantitative proteomic study necessitates careful interpretation of these comparisons.
Experimental Protocols for Comparative Proteomic Analysis
To enable researchers to conduct their own comparative studies, a detailed experimental workflow for quantitative proteomics of CELMoD-treated cells is provided below. This protocol is a synthesis of methodologies reported in various studies.[4][6][7]
Cell Culture and Treatment
-
Cell Line: Multiple myeloma cell lines such as MM.1S, OPM2, or other relevant cancer cell lines.
-
Culture Conditions: Grow cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Treat cells with desired concentrations of lenalidomide, pomalidomide, iberdomide, mezigdomide, or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 24 hours).
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Harvest cells and lyse them in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation: Reduce disulfide bonds in proteins using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent re-formation of disulfide bonds.
-
Protein Digestion: Digest proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Labeling (for quantitative proteomics):
-
Tandem Mass Tag (TMT) Labeling: Label peptides from each condition with a different isobaric TMT reagent. This allows for multiplexing of samples in a single mass spectrometry run.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Grow cells in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine). Mix the cell populations before lysis.
-
-
Peptide Cleanup: Remove salts and other contaminants from the peptide samples using solid-phase extraction (SPE) with C18 cartridges.
Mass Spectrometry Analysis
-
Liquid Chromatography (LC): Separate the complex peptide mixture using reverse-phase liquid chromatography with a nano-flow HPLC system.
-
Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution orbitrap mass spectrometer.
-
Data-Dependent Acquisition (DDA): The mass spectrometer acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Data-Independent Acquisition (DIA): The mass spectrometer systematically fragments all ions within predefined mass-to-charge (m/z) windows.
-
Data Analysis
-
Database Search: Identify peptides and proteins by searching the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using software like MaxQuant, Proteome Discoverer, or similar platforms.
-
Quantification:
-
TMT: Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
SILAC: Quantify the relative abundance of proteins based on the intensity ratios of "heavy" to "light" peptide pairs.
-
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially abundant between the different CELMoD treatments and the control.
-
Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis, gene ontology enrichment, and protein-protein interaction network analysis to understand the biological consequences of the observed proteomic changes.
Visualizing the Molecular Mechanisms
To better understand the processes involved in comparative proteomics and the signaling pathways affected by CELMoDs, the following diagrams are provided.
Caption: Experimental workflow for comparative proteomics of CELMoD-treated cells.
Caption: Signaling pathway of CELMoD-induced degradation of IKZF1/IKZF3.
Conclusion
The field of targeted protein degradation with CELMoDs is rapidly evolving. Comparative proteomic analyses are crucial for understanding the nuanced differences between these drugs, identifying novel neosubstrates, and elucidating mechanisms of action and resistance. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in drug development and cancer biology, facilitating further investigation into this promising class of therapeutics. As more comprehensive and standardized datasets become available, our understanding of the full spectrum of CELMoD activity will continue to expand, paving the way for more effective and personalized cancer treatments.
References
- 1. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00223J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of (S)-Avadomide-d1 and Other Ikaros/Aiolos Degraders for Hematological Malignancies
For researchers and drug development professionals, this guide provides a comprehensive benchmarking of (S)-Avadomide-d1 against other prominent Ikaros (IKZF1) and Aiolos (IKZF3) protein degraders. This analysis is based on available preclinical data and focuses on key performance metrics, including cereblon binding, protein degradation efficacy, and cellular activity.
This compound, also known as SP-3164, is a novel, orally available, next-generation cereblon E3 ligase modulator (CELMoD). It is the deuterium-stabilized (S)-enantiomer of avadomide (CC-122). This structural modification prevents its conversion to the inactive (R)-enantiomer, thereby enhancing its pharmacological properties. Like other CELMoDs, this compound exerts its anticancer effects by inducing the targeted degradation of the lymphoid transcription factors Ikaros and Aiolos, which are critical for the survival and proliferation of various hematological cancer cells.[1][2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound and other Ikaros/Aiolos degraders, such as lenalidomide, pomalidomide, iberdomide (CC-220), and mezigdomide (CC-92480), function as "molecular glues." They bind to the cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of Ikaros and Aiolos. The degradation of these transcription factors disrupts downstream signaling pathways essential for tumor cell survival and proliferation.
Caption: Mechanism of Ikaros/Aiolos Degradation.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and other key Ikaros/Aiolos degraders. Direct head-to-head comparisons in the same experimental systems are limited, and thus the data should be interpreted with caution.
Cereblon Binding Affinity
The binding affinity to cereblon is a critical determinant of a degrader's potency. While specific IC50 or Kd values for this compound are not publicly available, preclinical reports suggest it binds more potently to cereblon than its parent compound, avadomide.[3] Mezigdomide exhibits the highest reported binding affinity among the listed compounds.
| Compound | Cereblon Binding IC50 (µM) | Assay Method |
| This compound (SP-3164) | Data not available | |
| Avadomide (CC-122) | Data not available | |
| Iberdomide (CC-220) | ~0.06 | Not specified |
| Mezigdomide (CC-92480) | ~0.03 | Not specified |
| Lenalidomide | Data not available | |
| Pomalidomide | Data not available |
Ikaros/Aiolos Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) is a measure of a compound's potency in inducing the degradation of a target protein. While specific DC50 values for this compound are not yet published, qualitative and semi-quantitative data indicate its high potency. For instance, SP-3164 at 500 nM resulted in greater Ikaros degradation at 6 hours compared to 1 µM of avadomide in DLBCL cell lines. Furthermore, it was reported to induce twice the degradation of Ikaros and Aiolos at one-tenth the dose of lenalidomide in Jeko-1 lymphoma cells.
| Compound | Ikaros (IKZF1) DC50 | Aiolos (IKZF3) DC50 | Cell Line/System |
| This compound (SP-3164) | Data not available | 50% degradation at 30nM (2 hrs) | HiBit-IKZF3 MM1.S CRISPR |
| Avadomide (CC-122) | Data not available | Data not available | |
| Iberdomide (CC-220) | Data not available | Data not available | |
| Mezigdomide (CC-92480) | Data not available | Data not available | |
| Lenalidomide | Data not available | Data not available | |
| Pomalidomide | Data not available | Data not available |
Note: The available data for SP-3164 indicates rapid degradation kinetics, a key parameter for efficacy.
Cellular Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) for cell viability reflects the compound's overall efficacy in inhibiting cancer cell growth. This compound has demonstrated potent antiproliferative activity across a range of lymphoma and multiple myeloma cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound (SP-3164) | WSU-DLCL2 | 0.217 (168 hr) |
| Multiple Myeloma Cell Lines (panel) | 0.04 - 0.17 (average 96 nM) | |
| Avadomide (CC-122) | Data not available | Data not available |
| Iberdomide (CC-220) | Data not available | Data not available |
| Mezigdomide (CC-92480) | Data not available | Data not available |
| Lenalidomide | Data not available | Data not available |
| Pomalidomide | Data not available | Data not available |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Cereblon Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to quantify the binding affinity of compounds to cereblon.
Caption: TR-FRET Cereblon Binding Assay Workflow.
Protocol:
-
A recombinant, tagged (e.g., GST- or His-tagged) cereblon protein is incubated with a fluorescently labeled ligand (e.g., fluorescent thalidomide analog).
-
Binding of the fluorescent ligand to the tagged cereblon brings a donor fluorophore on an anti-tag antibody and an acceptor fluorophore on the ligand into close proximity, generating a FRET signal.
-
Test compounds are added in increasing concentrations to compete with the fluorescent ligand for binding to cereblon.
-
A decrease in the FRET signal is proportional to the binding affinity of the test compound.
-
The IC50 value is calculated from the dose-response curve.
Protein Degradation Quantification (Western Blot/Simple Western)
Western blotting and its automated counterpart, Simple Western, are standard methods to quantify the reduction of Ikaros and Aiolos protein levels upon treatment with a degrader.
Caption: Western Blot/Simple Western Workflow.
Protocol:
-
Cancer cell lines are cultured and treated with varying concentrations of the degrader compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a suitable method (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE (for traditional Western blot) or in a capillary (for Simple Western).
-
Proteins are transferred to a membrane (Western blot) or immobilized in the capillary (Simple Western).
-
The membrane/capillary is probed with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is used for detection.
-
The signal is visualized and quantified using densitometry.
-
Protein levels are normalized to the loading control, and DC50 and Dmax values are calculated from the dose-response curves.
Cell Viability Assay (e.g., CellTiter-Glo®)
Cell viability assays are used to determine the cytotoxic or cytostatic effects of the degrader compounds on cancer cells.
Protocol:
-
Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 or 96 hours), a reagent such as CellTiter-Glo® is added to the wells.
-
This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
The luminescence is measured using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
This compound (SP-3164) is a promising next-generation Ikaros and Aiolos degrader with enhanced stability and potency compared to its parent compound, avadomide. Preclinical data suggests it is a highly potent degrader, outperforming older generation IMiDs like lenalidomide. While direct quantitative comparisons with other new-generation CELMoDs like iberdomide and mezigdomide are still needed, the initial findings position this compound as a strong candidate for further clinical development in hematological malignancies. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own benchmarking studies and contribute to the growing body of knowledge on this important class of cancer therapeutics.
References
A Guide to Statistical Methods for Validating Cell-Based Assay Results
In the realm of drug discovery and biomedical research, the reliability and validity of cell-based assay results are paramount. Robust statistical analysis is the cornerstone of this validation process, ensuring that experimental findings are accurate, reproducible, and meaningful. This guide provides a comparative overview of key statistical methods used to validate cell-based assay results, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of Statistical Methods
The selection of an appropriate statistical method is contingent on the assay type, the experimental design, and the specific research question. Below is a comparative summary of common statistical methods.
| Statistical Method | Primary Use | Key Advantages | Key Disadvantages | Typical Application |
| Z-Factor | Assessing the quality of a high-throughput screening (HTS) assay.[1][2][3] | Simple to calculate and interpret; provides a single metric for assay performance.[1][2] | Assumes normal data distribution; sensitive to outliers.[3][4] | Initial screening of large compound libraries. |
| Dose-Response Curve Analysis (e.g., EC50/IC50) | Determining the potency of a compound.[5][6] | Provides quantitative measure of drug efficacy; allows for comparison of different compounds. | Requires multiple data points over a range of concentrations; curve fitting can be complex.[6][7] | Lead optimization and characterization of drug candidates. |
| Analysis of Variance (ANOVA) | Comparing the means of three or more experimental groups.[8][9] | Can analyze multiple groups simultaneously; can account for multiple sources of variation.[9] | Assumes normality and equal variances; does not pinpoint which specific groups differ without post-hoc tests.[8] | Comparing the effects of different treatments or conditions on cell viability.[8][9] |
| t-test | Comparing the means of two experimental groups. | Simple to perform and interpret. | Limited to two-group comparisons; assumes normality and equal variances. | Comparing a treated group to a control group. |
| Robust Statistical Methods (e.g., Median Absolute Deviation) | Analyzing data with outliers or non-normal distributions.[4][10] | Less sensitive to extreme values; provides a more accurate representation of central tendency in skewed data.[4] | Can be less powerful than parametric tests if the data is truly normal. | Analysis of HTS data where outliers are common.[4][10][11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating high-quality, reproducible data.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the viability reagent (e.g., MTT, SRB) to each well and incubate according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.[8][12]
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and test compounds diluted in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense a small volume of each test compound into individual wells of a microplate (e.g., 384-well). Include positive controls (known inhibitor) and negative controls (vehicle only).
-
Enzyme Addition: Add the enzyme solution to all wells.
-
Incubation: Incubate the plate to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Measure the reaction product over time using a plate reader (e.g., fluorescence or luminescence).
-
Data Analysis: Calculate the percent inhibition for each compound and determine the Z-factor for the assay plate to assess quality.[1][2]
Mandatory Visualization
Visualizing experimental workflows and the logic behind statistical analyses can significantly enhance understanding.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. rna.uzh.ch [rna.uzh.ch]
- 5. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Robust regression for high throughput drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. 2.5. Cell viability assay and statistical analysis [bio-protocol.org]
Independent Verification of Avadomide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Avadomide's mechanism of action with alternative therapies, supported by experimental data. It is designed to offer a comprehensive resource for researchers and professionals in the field of drug development.
Avadomide: A Novel Cereblon E3 Ligase Modulator
Avadomide (CC-122) is a small molecule that belongs to the class of cereblon E3 ligase modulators (CELMoDs).[1] Its primary mechanism of action involves binding to the protein cereblon (CRBN), which is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[2][3][4][5] This binding event induces a conformational change in CRBN, leading to the recruitment and subsequent ubiquitination of specific protein targets, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4][5] The ubiquitinated Ikaros and Aiolos are then targeted for degradation by the proteasome.[2][4][5]
The degradation of these transcription factors has a dual effect:
-
Direct Antitumor Activity: In malignant B-cells, the loss of Ikaros and Aiolos leads to cell cycle arrest at the G1 phase, apoptosis, and a decrease in proliferation.[5][6][7] This is partly mediated by the derepression of interferon (IFN)-stimulated genes.[3][4][8]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2), which in turn promotes the proliferation and activation of T-cells and Natural Killer (NK) cells.[2][4][5][7][9] This enhances the immune system's ability to recognize and attack tumor cells.
Avadomide has demonstrated clinical activity in various hematological malignancies, particularly in relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[2][5]
Comparative Analysis with Alternative Therapies
To provide a comprehensive understanding of Avadomide's therapeutic potential, it is essential to compare its mechanism and performance with other treatment modalities for similar indications. This section focuses on a comparison with Lenalidomide, a first-generation immunomodulatory agent (IMiD), and Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.
| Feature | Avadomide (CELMoD) | Lenalidomide (IMiD) | Ibrutinib (BTK Inhibitor) |
| Primary Mechanism of Action | Binds to cereblon (CRBN) to induce the proteasomal degradation of Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4][5] | Also binds to cereblon (CRBN) to induce the degradation of Ikaros and Aiolos.[10][11] However, Avadomide is reported to have a faster and deeper degradation of these targets.[9] | Covalently binds to and inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This inhibition blocks downstream signaling necessary for B-cell proliferation and survival.[12] |
| Key Downstream Effects | Direct: Apoptosis and decreased proliferation of malignant B-cells.[2][5][6] Immunomodulatory: Increased IL-2 production, T-cell and NK cell activation.[2][4][5][7][9] | Direct: Antiproliferative and pro-apoptotic effects on malignant B-cells. Immunomodulatory: T-cell and NK cell co-stimulation, and inhibition of pro-inflammatory cytokines.[11] | Inhibition of B-cell proliferation, survival, and migration. It does not have a direct immunomodulatory effect in the same manner as CELMoDs and IMiDs.[12] |
| Efficacy in R/R DLBCL | Monotherapy ORR: 29% (11% CR) in de novo R/R DLBCL.[5] In a classifier-positive subgroup, ORR was 44% with a median PFS of 6 months.[2] | Monotherapy ORR: Approximately 28% in R/R DLBCL. The combination with rituximab (R² regimen) has shown higher efficacy. | Monotherapy ORR: Approximately 25% in R/R DLBCL, with higher efficacy observed in the non-germinal center B-cell (non-GCB) subtype. |
| Common Adverse Events | Neutropenia, infections, anemia, febrile neutropenia.[2][5] | Neutropenia, thrombocytopenia, fatigue, rash. | Diarrhea, fatigue, nausea, bleeding, and atrial fibrillation. |
ORR: Overall Response Rate; CR: Complete Response; PFS: Progression-Free Survival; R/R DLBCL: Relapsed/Refractory Diffuse Large B-cell Lymphoma. Efficacy data can vary across different clinical trials and patient populations.
Experimental Protocols for Mechanism of Action Verification
The following are key experimental methodologies used to validate the mechanism of action of Avadomide and similar targeted therapies.
Target Engagement and Degradation Assays
-
Western Blotting:
-
Objective: To quantify the levels of target proteins (Ikaros, Aiolos) in cancer cell lines or patient-derived cells following treatment with Avadomide.
-
Protocol:
-
Culture cells (e.g., DLBCL cell lines) to mid-log phase.
-
Treat cells with varying concentrations of Avadomide or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
-
-
Flow Cytometry (Intracellular Staining):
-
Objective: To measure the reduction of Ikaros and Aiolos protein levels in specific cell populations (e.g., B-cells, T-cells) from peripheral blood or tumor biopsies.[9]
-
Protocol:
-
Collect peripheral blood mononuclear cells (PBMCs) from patients before and after Avadomide treatment.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD19 for B-cells, CD3 for T-cells).
-
Fix and permeabilize the cells to allow for intracellular staining.
-
Stain with fluorescently labeled antibodies against Ikaros and Aiolos.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of Ikaros and Aiolos in the gated cell populations.
-
-
Downstream Signaling and Functional Assays
-
RNA Sequencing (RNA-Seq):
-
Objective: To identify global changes in gene expression in tumor cells or immune cells following Avadomide treatment.[2]
-
Protocol:
-
Treat cells with Avadomide or vehicle control as described above.
-
Isolate total RNA from the cells and assess its quality and quantity.
-
Prepare sequencing libraries from the RNA samples.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify upregulated and downregulated genes and pathways (e.g., interferon signaling, cell cycle).[7][8]
-
-
-
Immunohistochemistry (IHC):
-
Objective: To assess the infiltration of immune cells (e.g., T-cells, macrophages) into the tumor microenvironment in response to Avadomide treatment.[2][5]
-
Protocol:
-
Obtain pre- and on-treatment tumor biopsy samples.
-
Fix the tissue in formalin and embed in paraffin.
-
Cut thin sections of the tissue and mount them on slides.
-
Perform antigen retrieval to unmask the target epitopes.
-
Incubate the sections with primary antibodies against immune cell markers (e.g., CD3 for T-cells, CD163 for macrophages).
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the stained cells.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Image the slides and quantify the number of positive cells per unit area.
-
-
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Avadomide's Mechanism of Action.
Caption: Western Blot Workflow for Target Degradation.
Caption: Logic of a Comparative Efficacy Clinical Trial.
References
- 1. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A detailed examination of the preclinical safety profiles of Avadomide (CC-122) and its predecessors—Thalidomide, Lenalidomide, and Pomalidomide—reveals a class of compounds defined by their potent immunomodulatory and anti-tumor activities, with safety considerations primarily centered on teratogenicity and myelosuppression. As Cereblon E3 ligase modulators (CELMoDs), these agents exert their effects by inducing the degradation of specific target proteins, a mechanism intrinsically linked to both their therapeutic efficacy and potential toxicities.
Avadomide, a next-generation CELMoD, has been engineered for greater potency and selectivity in comparison to the earlier immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2] Preclinical evidence suggests that this increased potency in degrading target proteins, such as Ikaros and Aiolos, translates to enhanced anti-tumor activity.[1] While comprehensive, direct comparative preclinical safety data is limited in publicly available literature, a qualitative assessment based on mechanistic understanding and available non-clinical and clinical findings provides valuable insights for researchers and drug development professionals.
Comparative Safety and Toxicological Data
A significant challenge in directly comparing the preclinical safety of these compounds is the limited public availability of head-to-head toxicology studies. The following table summarizes known preclinical and clinically relevant safety parameters. It is important to note that much of the specific quantitative toxicity data (e.g., NOAEL, LD50) from pivotal preclinical studies in relevant animal models (rats and rabbits) is not published in peer-reviewed literature and is typically proprietary information submitted to regulatory agencies.
| Parameter | Thalidomide | Lenalidomide | Pomalidomide | Avadomide (CC-122) |
| Primary Mechanism | Cereblon (CRBN) E3 ligase modulator; degradation of Ikaros, Aiolos, and SALL4. | Cereblon (CRBN) E3 ligase modulator; more potent than thalidomide in Ikaros/Aiolos degradation. | Cereblon (CRBN) E3 ligase modulator; more potent than lenalidomide in Ikaros/Aiolos degradation. | Cereblon (CRBN) E3 ligase modulator (CELMoD); higher affinity for CRBN, leading to more rapid and profound degradation of Ikaros and Aiolos.[1] |
| Key Preclinical Toxicities | Teratogenicity (species-specific), neurotoxicity, sedation. | Myelosuppression (neutropenia, thrombocytopenia), teratogenicity. | Myelosuppression (neutropenia), teratogenicity. | Myelosuppression (neutropenia) is the primary dose-limiting toxicity observed in clinical trials, suggesting a similar preclinical profile.[3] |
| Teratogenicity (SALL4 Degradation) | Potent inducer of SALL4 degradation, strongly linked to teratogenic effects in sensitive species (primates, rabbits).[4][5] | Induces SALL4 degradation.[5] | Potent inducer of SALL4 degradation, potentially more so than thalidomide in some in vitro assays.[5] | Preclinical data on SALL4 degradation is not readily available in public literature. |
| Preclinical Neurotoxicity | Established neurotoxic effects in animal models. | Less neurotoxic than thalidomide in preclinical and clinical settings. | Reported to have less neurotoxicity compared to thalidomide. | Specific preclinical neurotoxicity data is not publicly available. |
| Myelosuppression | Less pronounced compared to its analogs. | A known dose-limiting toxicity in preclinical and clinical studies.[3] | A significant dose-limiting toxicity.[3] | The primary dose-limiting toxicity observed in early clinical development, indicating a key preclinical finding.[3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental approaches, the following diagrams were generated using the DOT language.
Figure 1: Mechanism of Action of Cereblon Modulators.
Figure 2: General Preclinical In Vivo Toxicology Workflow.
Experimental Protocols
While specific, detailed protocols for the preclinical safety assessment of Avadomide and its analogs are not publicly available, the following methodologies represent standard industry and regulatory practices for conducting such studies.
1. Repeat-Dose Toxicity Studies (Rodent and Non-Rodent)
-
Objective: To evaluate the toxicological profile of the test compound following repeated administration over a defined period (e.g., 28 or 90 days).
-
Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., New Zealand White rabbit).
-
Methodology:
-
Dose Selection: Based on acute toxicity or dose range-finding studies, at least three dose levels (low, mid, high) and a vehicle control group are selected. The high dose is intended to produce some evidence of toxicity.
-
Administration: The compound is administered daily via the intended clinical route (e.g., oral gavage).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.
-
Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis to assess effects on blood cells and organ function.
-
Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.
-
-
Endpoints: Determination of the No Observed Adverse Effect Level (NOAEL), identification of target organs of toxicity, and characterization of the dose-response relationship.
2. Developmental and Reproductive Toxicology (DART) Studies
-
Objective: To assess the potential effects of the compound on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Animal Models: Typically rats for fertility and pre-/postnatal studies, and rabbits for embryo-fetal development studies, as they are sensitive to thalidomide-like teratogenicity.[6]
-
Methodology (Embryo-Fetal Development Study):
-
Mating and Dosing: Time-mated female rabbits are dosed with the test compound daily during the period of major organogenesis.
-
Maternal Evaluation: Dams are observed for clinical signs, and body weight and food consumption are monitored.
-
Fetal Evaluation: Near term, fetuses are delivered by cesarean section. The number of viable and non-viable fetuses, resorptions, and corpora lutea are counted. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
-
Endpoints: Assessment of maternal toxicity, embryo-fetal viability, and the incidence and types of fetal malformations and variations.
3. In Vitro SALL4 Degradation Assay
-
Objective: To assess the potential of a compound to induce the degradation of the SALL4 protein, a key event linked to teratogenicity.
-
Cell Model: Human embryonic stem cells (hESCs) or other cell lines endogenously expressing SALL4 and Cereblon.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured under standard conditions and treated with a range of concentrations of the test compound (e.g., Avadomide, thalidomide) or a vehicle control (e.g., DMSO).
-
Protein Extraction: After a specified incubation period (e.g., 24 hours), cells are harvested, and total protein is extracted.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for SALL4 and a loading control (e.g., beta-actin).
-
Quantification: The intensity of the protein bands is quantified to determine the relative decrease in SALL4 protein levels in treated versus control cells.
-
-
Endpoints: The concentration-dependent reduction in SALL4 protein levels, allowing for a comparison of the relative potency of different compounds in inducing SALL4 degradation.[5]
References
- 1. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An IMiD-induced SALL4 degron system for selective degradation of target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-Avadomide-d1: A Guide for Laboratory Professionals
(S)-Avadomide-d1, a deuterated form of the cereblon modulator Avadomide (CC-122), requires stringent disposal procedures due to its potential cytotoxic properties and aquatic toxicity. [1][2] Researchers, scientists, and drug development professionals must handle and dispose of this compound as hazardous waste to ensure personnel safety and environmental protection. The recommended method for the final disposal of this compound and associated contaminated materials is high-temperature incineration.[3][4][5]
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The following steps outline the proper procedure for the disposal of this compound and contaminated materials within a laboratory setting.
-
Segregation of Waste: All materials that have come into contact with this compound must be considered cytotoxic waste.[3][6] This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Contaminated solutions and solvents.
-
Spill cleanup materials.
-
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.[6] For cytotoxic waste, these containers are often color-coded, typically purple or red, to distinguish them from other waste streams.[3][4][5]
-
Solid Waste: Place all contaminated solid materials, including PPE, into a designated cytotoxic solid waste container.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container specifically marked for cytotoxic waste.[5][6]
-
Liquid Waste: Collect contaminated liquids in a compatible, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Labeling: All waste containers must be accurately labeled with the words "Cytotoxic Waste" or "Hazardous Waste," the name of the chemical (this compound), and the appropriate hazard symbols.[4][5]
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal service.[5]
-
Final Disposal: The final disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[2] High-temperature incineration is the required method for destroying cytotoxic compounds, ensuring they do not pose a risk to the environment.[3][4][5]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the hazards of the parent compound, Avadomide hydrochloride, inform the necessary precautions.
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [2] |
Experimental Protocols
This document provides operational guidance on disposal and does not cite specific experimental protocols involving this compound. For experimental methodologies, researchers should refer to relevant scientific literature. Avadomide has been investigated in clinical trials for advanced malignancies, and its mechanism involves modulating the cereblon E3 ligase, leading to the degradation of transcription factors Ikaros and Aiolos.[7][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Avadomide hydrochloride|1398053-45-6|MSDS [dcchemicals.com]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Safeguarding Researchers: A Comprehensive Guide to Handling (S)-Avadomide-d1
For researchers and scientists in the fast-paced world of drug development, ensuring personal and environmental safety is paramount, especially when handling potent compounds like (S)-Avadomide-d1. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures. By adhering to these procedural, step-by-step guidelines, laboratories can build a robust safety culture and minimize the risk of exposure.
This compound is a deuterated form of Avadomide, a novel cereblon modulator with potent antitumor and immunomodulatory activities.[1] Due to its cytotoxic potential, stringent handling precautions are necessary to protect laboratory personnel from potential health risks, which may include skin irritation, allergic reactions, or more severe effects from systemic exposure. The following sections outline the necessary PPE, handling procedures, and disposal methods to ensure the safe utilization of this compound in a research setting.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to prevent contact and inhalation. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving & Storage | - Nitrile gloves (single pair) - Laboratory coat |
| Weighing & Aliquoting (Powder) | - Double nitrile gloves (or one pair of chemotherapy-rated gloves) - Disposable, solid-front gown with tight-fitting cuffs - ANSI-approved safety glasses with side shields or a full-face shield - NIOSH-approved N95 or higher-level respirator |
| Solution Preparation & Handling | - Double nitrile gloves - Disposable, fluid-resistant gown - ANSI-approved safety glasses with side shields or a full-face shield |
| Waste Disposal | - Double nitrile gloves - Disposable, fluid-resistant gown - ANSI-approved safety glasses with side shields |
Note: All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination. Hands should be thoroughly washed with soap and water after removing gloves.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-rehearsed operational plan is essential for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Detailed Experimental Protocols
1. Weighing the Solid Compound:
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use dedicated weighing tools (e.g., spatulas, weigh paper) that are either disposable or can be decontaminated.
-
Place a plastic-backed absorbent liner on the balance surface to contain any spills.
-
Carefully transfer the desired amount of powder to a tared vial.
-
After weighing, carefully clean the balance and surrounding area with a suitable deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), and dispose of all contaminated materials as cytotoxic waste.
2. Preparation of Stock Solutions:
-
Dissolve the weighed this compound in the appropriate solvent (e.g., DMSO) within the chemical fume hood.
-
Add the solvent slowly to the vial containing the powder to avoid aerosolization.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
All waste generated from handling this compound must be segregated into a dedicated cytotoxic waste stream. This includes used PPE, disposable labware, and any materials used for cleaning spills. Liquid waste should be collected in a clearly labeled, sealed container. Follow your institution's specific guidelines for the disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste management company.
By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for their scientists and ensure the responsible management of potent pharmaceutical compounds like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
